Antimicrobial protein 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SPGGA |
Origin of Product |
United States |
Molecular Architecture and Structure Function Relationships of Antimicrobial Protein 2
Primary Sequence Analysis and Key Amino Acid Residues
Analysis of various antimicrobial peptide families reveals the presence of conserved motifs—short sequences of amino acids that are evolutionarily maintained due to their functional importance. nih.gov For instance, some peptides feature specific structural motifs, such as the γ-core motif, which is directly involved in the protein's interaction with and binding to microbial membranes. nih.gov These conserved regions are often critical for the peptide's fundamental antimicrobial activity.
Conversely, sequences outside of these core motifs often exhibit significant variability. These variable regions can modulate the peptide's spectrum of activity, potency, and specificity. This interplay between conserved functional motifs and variable regions allows for a diversity of peptides tailored to different pathogens and environments.
Two of the most critical properties dictated by the primary sequence are cationicity and hydrophobicity. mdpi.comresearchgate.net
Cationicity : Antimicrobial peptides typically possess a net positive charge under physiological pH. This is due to a high content of cationic amino acid residues such as Lysine (B10760008) and Arginine. pnas.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov This interaction is a key first step in the antimicrobial mechanism, allowing the peptides to accumulate at the target membrane. mdpi.com
Hydrophobicity : This property is defined by the proportion of nonpolar amino acid residues. mdpi.com Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. nih.gov After the initial electrostatic binding, the hydrophobic portions of the peptide interact with the fatty acyl chains in the membrane's core, leading to permeabilization and cell death. mdpi.com A delicate balance between cationicity and hydrophobicity is essential; while high hydrophobicity can increase antimicrobial potency, it may also lead to a decrease in selectivity and an increase in toxicity toward host cells. mdpi.com Research indicates that approximately 75-80% of antimicrobial peptides have a hydrophobic residue content ranging from 40% to 70%. mdpi.com
| Property | Amino Acid Examples | Role in Antimicrobial Activity |
|---|---|---|
| Cationic (Positively Charged) | Lysine (Lys, K), Arginine (Arg, R) | Mediate initial electrostatic attraction to negatively charged microbial membranes. |
| Hydrophobic (Nonpolar) | Leucine (B10760876) (Leu, L), Alanine (B10760859) (Ala, A), Valine (Val, V), Isoleucine (Ile, I), Phenylalanine (Phe, F), Tryptophan (Trp, W) | Facilitate insertion into the hydrophobic core of the lipid bilayer, leading to membrane disruption. |
Secondary and Tertiary Structural Conformations
While the primary sequence is fundamental, the biological activity of Antimicrobial Protein 2 is ultimately realized through its secondary and tertiary structures. Many antimicrobial peptides are unstructured in aqueous solution and adopt their characteristic conformations only upon interacting with a microbial membrane. portlandpress.com
A significant number of antimicrobial peptides are known to form α-helical structures. redalyc.orgresearchgate.net This secondary structure is the most common type observed for these peptides. researchgate.netwikipedia.org The α-helix is a coiled arrangement of the amino acid chain stabilized by hydrogen bonds. wikipedia.org
A key feature of these α-helical peptides is their amphipathicity. portlandpress.com When the peptide folds into a helix, the amino acid residues are arranged so that one side of the helix is predominantly composed of hydrophobic residues, while the opposite side consists of hydrophilic (polar and cationic) residues. redalyc.orgportlandpress.com This spatial separation of hydrophobic and hydrophilic faces is crucial for their mechanism of action. acs.org The cationic, hydrophilic face interacts with the negatively charged phospholipid head groups on the membrane surface, while the hydrophobic face penetrates the lipid core, leading to membrane destabilization. portlandpress.com This amphipathic nature allows the peptides to effectively interact with and disrupt the architecture of the cell membrane. acs.org
This table illustrates how a hypothetical peptide sequence (Lys-Leu-Lys-Leu-Lys-Leu-Lys) would segregate its residues in an alpha-helical wheel projection, creating distinct polar and nonpolar faces.
| Position | Amino Acid | Property | Face on Helical Wheel |
|---|---|---|---|
| 1 | Lysine (K) | Cationic/Hydrophilic | Polar |
| 2 | Leucine (L) | Hydrophobic | Nonpolar |
| 3 | Lysine (K) | Cationic/Hydrophilic | Polar |
| 4 | Leucine (L) | Hydrophobic | Nonpolar |
| 5 | Lysine (K) | Cationic/Hydrophilic | Polar |
| 6 | Leucine (L) | Hydrophobic | Nonpolar |
| 7 | Lysine (K) | Cationic/Hydrophilic | Polar |
Besides the common α-helical conformation, antimicrobial peptides can adopt other secondary structures, most notably β-sheets. nih.gov A β-sheet is formed by two or more nearly linear chains of amino acids, known as β-strands, that are linked laterally by hydrogen bonds. uvm.edu These peptides can be less lytic to host cells compared to their α-helical counterparts, potentially offering greater selectivity for bacterial targets. asm.org
Like their helical counterparts, peptides with a β-sheet structure are also typically cationic and amphipathic. asm.org The ability to form a highly amphipathic structure, whether as an α-helix or a β-sheet, is considered essential for potent antimicrobial activity. asm.org Other less common structures include extended coils or loop structures, which may be stabilized by a single disulfide bond. nih.gov
Tertiary structure in antimicrobial peptides is often stabilized by covalent disulfide bonds. These bonds form between the side chains of cysteine residues located at different positions in the primary sequence. nih.gov Peptides like defensins, for example, are characterized by a β-sheet structure that is rigidly held in place by a network of two or three intramolecular disulfide bonds. mdpi.comasm.orgacs.org This stable, cysteine-rich structure is vital for their function in host defense mechanisms. acs.org
The presence of disulfide bonds generally confers significant structural stability to the peptide, protecting it from degradation. nih.gov However, studies on some peptides, such as thanatin, have shown that the disulfide bond is not always essential for antimicrobial activity. mdpi.comnih.gov Analogs of certain peptides where cysteines are replaced have been found to retain their antimicrobial function, indicating that while disulfide bonds provide rigidity, the core amphipathic and cationic properties can sometimes be sufficient for activity. mdpi.comnih.gov
| Structural Feature | Description | Common Examples | Primary Role in Function |
|---|---|---|---|
| Alpha-Helix | Coiled polypeptide chain stabilized by internal hydrogen bonds. wikipedia.org | Linear cationic peptides. redalyc.org | Provides a scaffold for an amphipathic structure, facilitating membrane interaction and disruption. portlandpress.com |
| Beta-Sheet | Extended polypeptide strands linked by hydrogen bonds. uvm.edu | Defensins, protegrins. asm.org | Forms a stable, amphipathic structure, often associated with high target selectivity. asm.org |
| Disulfide Bonds | Covalent bonds between cysteine residues. nih.gov | Cysteine-rich peptides like defensins. acs.org | Provide significant conformational stability to the peptide's tertiary structure. nih.govmdpi.com |
Post-Translational Modifications and Their Impact on this compound (LL-37) Activity
Post-translational modifications (PTMs) are crucial enzymatic or non-enzymatic alterations to proteins after their synthesis, which can significantly diversify their function. For LL-37, these modifications are key to its maturation, activity, and regulation.
Natural glycosylation, the attachment of sugar moieties to proteins, is a common post-translational modification that can affect protein folding, stability, and function. However, to date, there is no scientific evidence to suggest that the mature human cathelicidin (B612621) antimicrobial peptide LL-37 undergoes natural glycosylation. The absence of glycosylation may be pertinent to its function, allowing the peptide to maintain its cationic and amphipathic properties, which are crucial for its interaction with and disruption of microbial membranes.
While natural glycosylation of LL-37 has not been observed, synthetic glycosylation of antimicrobial peptides (AMPs) is an area of active research. The covalent attachment of sugar residues to synthetic AMPs has been shown to enhance their stability against proteases, improve their solubility, and in some cases, modulate their antimicrobial and immunomodulatory activities. lshtm.ac.uk For instance, glycosylation can increase the resistance of peptides to enzymatic degradation, thereby prolonging their therapeutic effect. rsc.org Although specific studies on the synthetic glycosylation of LL-37 are limited, the general principles suggest that this modification could be a potential strategy to enhance its therapeutic properties.
Human cathelicidin LL-37 is synthesized as an inactive precursor protein called hCAP-18 (human cationic antimicrobial protein 18). nih.gov This precursor is a 170-amino acid protein that requires proteolytic cleavage to release the biologically active 37-amino acid C-terminal peptide, LL-37. nih.gov The maturation process is a critical step in regulating the activity of the peptide, ensuring it is released at sites of infection or inflammation.
The primary enzyme responsible for the extracellular cleavage of hCAP-18 is proteinase 3, a serine protease released from the azurophilic granules of neutrophils. mdpi.comnih.govmarshall.edu Upon neutrophil activation and degranulation, both hCAP-18 (from specific granules) and proteinase 3 (from azurophil granules) are released into the extracellular space or within phagolysosomes, where the processing occurs. nih.govmdpi.com This cleavage happens between an alanine and a leucine residue at the N-terminus of the LL-37 sequence. nih.gov In addition to proteinase 3, other proteases such as neutrophil elastase and gastricsin have also been implicated in the processing of hCAP-18. nih.govuniprot.org The context of inflammation and the specific cell types involved can influence which proteases are responsible for the maturation of LL-37.
The proteolytic processing not only activates the antimicrobial functions of LL-37 but also releases the N-terminal cathelin-like domain, which may have its own biological activities, including protease inhibition. uniprot.org
Beyond proteolytic cleavage, LL-37 can undergo several other post-translational modifications that significantly influence its structure and function, particularly its immunomodulatory and antimicrobial activities.
Citrullination and Carbamylation:
Citrullination is the conversion of arginine residues to citrulline, a process catalyzed by peptidylarginine deiminases (PADs). Carbamylation is a non-enzymatic modification where cyanate (B1221674) reacts with primary amino groups, such as the N-terminus and the side chains of lysine residues. nih.gov Both modifications are prevalent at sites of inflammation.
These modifications have a profound impact on the biological activity of LL-37. The conversion of positively charged arginine and lysine residues to neutral citrulline and homocitrulline, respectively, reduces the net positive charge of the peptide. This change in charge disrupts the α-helical structure of LL-37, which is critical for its antimicrobial function. nih.gov Consequently, both citrullinated and carbamylated LL-37 exhibit significantly impaired bactericidal activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. tandfonline.comnih.gov
From an immunomodulatory perspective, these modifications can alter the way LL-37 interacts with the host's immune system. For instance, citrullinated LL-37 has been shown to enhance antigen presentation while suppressing the production of type I interferons. nih.gov In contrast, carbamylated LL-37 can retain the ability to activate certain immune cells. nih.govnih.gov
| Modification | Effect on Structure | Impact on Antimicrobial Activity | Immunomodulatory Consequences |
|---|---|---|---|
| Citrullination | Disruption of α-helical structure | Significantly reduced or abolished | Enhances antigen presentation, suppresses type I interferon production |
| Carbamylation | Alteration of charge and structure | Significantly reduced or abolished | Can retain some immune cell activation capabilities |
Lipidation:
While natural lipidation of LL-37 has not been extensively documented, synthetic lipidation, the covalent attachment of fatty acids, has been explored as a strategy to enhance its antimicrobial efficacy. The addition of lipid tails can increase the hydrophobicity of the peptide, which can lead to stronger interactions with bacterial membranes and improved antimicrobial potency, particularly against Gram-negative bacteria. nih.gov
Methylation:
The methylation of the LL-37 peptide itself is not a widely reported post-translational modification. However, the regulation of the gene encoding LL-37, the CAMP gene, is influenced by DNA methylation. Studies have shown that DNA methylation can directly downregulate the promoter activity of the CAMP gene. nih.gov This epigenetic modification provides a mechanism for controlling the expression of LL-37, which has implications for its role in both innate immunity and diseases such as cancer. nih.gov
Genetic Basis and Biosynthesis Pathways of Antimicrobial Protein 2
Gene Identification and Genomic Organization of Human Beta-Defensin 2
The gene encoding hBD-2 is officially designated as DEFB4A. It is part of a cluster of beta-defensin genes located on chromosome 8. wikipedia.org This clustering is a common feature of antimicrobial peptide genes, suggesting their evolution through gene duplication events. The genomic organization of these genes allows for coordinated regulation in response to various stimuli.
Location of Human Beta-Defensin 2 Genes within Host Genomes
The DEFB4A gene is situated on the short arm of human chromosome 8, specifically in the p23.1 region. wikipedia.org This chromosomal locus contains a family of other beta-defensin genes, indicating a functionally related gene cluster. The location within the genome is crucial for its expression in various epithelial tissues, where it acts as a first line of defense against invading pathogens.
Characterization of Promoter Regions and Regulatory Elements
The promoter region of the DEFB4A gene is a critical element in controlling its expression. This region is located upstream of the gene's coding sequence and contains binding sites for various transcription factors. hycultbiotech.com These sites, known as response elements, allow for the inducible expression of hBD-2 in response to specific signals, such as the presence of microbes or inflammatory cytokines. The promoter region of the DEFB4A gene is flanked by several binding sites for NF-κB, a key transcription factor in the immune response. hycultbiotech.com
Transcriptional Regulation of Human Beta-Defensin 2 Expression
The expression of hBD-2 is not constitutive but is induced in response to external threats. This tight regulation ensures that the potent antimicrobial and immunomodulatory functions of the peptide are deployed only when necessary, thus preventing unwanted inflammation and cellular damage.
Inducible Expression Pathways in Response to Microbial Stimuli
The presence of microbial components is a primary trigger for the expression of hBD-2. Epithelial cells recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This recognition initiates a signaling cascade that leads to the activation of transcription factors and subsequent expression of the DEFB4A gene. nih.gov For instance, hBD-2 is produced by epithelial cells upon stimulation by microorganisms like Pseudomonas aeruginosa. wikipedia.orgnih.gov
The activation of transcription factors is a central step in the induction of hBD-2 expression. Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in this process. hycultbiotech.comnih.gov In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon microbial stimulation, a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the DEFB4A gene, initiating its transcription. The promoter region of the hBD-2 gene contains binding sites for NF-κB, highlighting its importance in regulating the gene's expression. hycultbiotech.com
Cytokines, which are signaling molecules of the immune system, play a crucial role in amplifying the expression of hBD-2. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent inducers of hBD-2 expression in epithelial cells. wikipedia.orghycultbiotech.comnih.gov These cytokines are often produced by immune cells in response to infection and act on nearby epithelial cells to enhance their antimicrobial defenses. Interleukin-17 (IL-17) and Interleukin-22 (IL-22), produced by T helper 17 (TH17) cells, are also significant regulators of hBD-2 expression, particularly at mucosal surfaces. This cytokine-mediated upregulation is a key component of the coordinated host defense against infection.
Below is a table summarizing the key molecules involved in the regulation of Human Beta-Defensin 2 expression:
| Molecule | Type | Role in hBD-2 Regulation |
| DEFB4A | Gene | Encodes for Human Beta-Defensin 2 |
| NF-κB | Transcription Factor | Binds to the promoter region of DEFB4A to initiate transcription. hycultbiotech.comnih.gov |
| TNF-α | Cytokine | Induces the expression of hBD-2. wikipedia.orghycultbiotech.comnih.gov |
| IL-1β | Cytokine | Stimulates the production of hBD-2. nih.gov |
| IL-17 | Cytokine | A key regulator of hBD-2 expression at mucosal surfaces. |
| IL-22 | Cytokine | Works in conjunction with IL-17 to upregulate hBD-2. |
| Lipopolysaccharide (LPS) | PAMP | A microbial stimulus that triggers hBD-2 expression. nih.gov |
| Toll-like Receptors (TLRs) | PRR | Recognize PAMPs and initiate the signaling cascade for hBD-2 production. nih.gov |
Nutrient and Microbial Metabolite Modulation of Expression
The expression of the gene encoding LEAP-2 is not static; it is dynamically regulated by both host nutritional status and signals from the gut microbiota. This modulation allows the host to fine-tune LEAP-2 levels in response to dietary intake and the microbial environment.
Nutrient-Dependent Regulation:
The synthesis of LEAP-2 is closely linked to nutrient availability. In mice, the administration of glucose or fats in the form of corn oil and palmitate has been shown to increase serum LEAP-2 levels and enhance its gene expression in the liver. A high-fat diet can also lead to increased plasma LEAP-2 levels. Conversely, fasting or periods of energy deficit lead to a decrease in circulating LEAP-2. For instance, a 36-hour fast in healthy males resulted in a significant drop in plasma LEAP-2 concentrations compared to a 10-hour overnight fast. nih.gov Studies in mice have shown that while a mixed meal increased liver Leap2 expression, various meal types, including those rich in lipids (olive oil, lard), increased its expression in the jejunum. nih.gov This suggests that the small intestine and the liver respond to meal ingestion to regulate LEAP-2 production. nih.gov
The specific composition of nutrients is a key determinant of LEAP-2 expression. For example, oleic acid was found to increase Leap2 expression in murine intestinal organoids, whereas docosahexaenoic acid (found in fish oil) did not elicit the same response. nih.gov Interestingly, while oral administration of glucose and lactate elevates LEAP-2, intravenous administration of the same substances can lead to a decrease, indicating that the sensing of these nutrients in the gastrointestinal tract is crucial for stimulating LEAP-2 production. nih.gov
Modulation by Microbial Metabolites:
The gut microbiome plays a significant role in regulating LEAP-2 expression, particularly in the intestine. Research in germ-free male mice has revealed that the absence of a gut microbiota leads to profoundly altered Leap2 expression in the small intestine. mdpi.commdpi.com The introduction of a conventional gut microbiome through fecal microbiota transfer was able to restore normal Leap2 expression, indicating a tonic inhibitory effect of the gut microbiota on duodenal LEAP-2 expression. mdpi.commdpi.com This regulation is likely mediated by various microbial metabolites that are produced from the breakdown of dietary components. These metabolites can act as signaling molecules that influence host gene expression. While the specific microbial metabolites that directly regulate LEAP-2 are a subject of ongoing research, the established link between the gut microbiome and LEAP-2 expression highlights a complex interplay between diet, microbes, and host innate immunity. mdpi.com
| Modulating Factor | Effect on LEAP-2 Expression/Levels | Tissue/Location of Effect |
|---|---|---|
| Glucose (Oral) | Increase | Systemic Circulation, Small Intestine |
| Lipids (e.g., Olive Oil, Lard) | Increase | Jejunum, Systemic Circulation |
| Mixed Meal | Increase | Liver, Jejunum |
| Fasting | Decrease | Systemic Circulation |
| High-Protein Meal | Decrease | Systemic Circulation |
| Gut Microbiota | Tonic Inhibition | Duodenum |
Constitutive Expression Mechanisms of Antimicrobial Protein 2
LEAP-2 is predominantly expressed in the liver, specifically in hepatocytes, and to a lesser extent in other tissues such as the small intestine. bicnirrh.res.inphoenixbiotech.net This pattern of expression in tissues that are central to metabolism and act as barriers to the external environment suggests a constant, or constitutive, level of production that contributes to the body's first line of defense. The constitutive secretion of LEAP-2 by hepatocytes and enterocytes provides a steady supply of the peptide into the bloodstream. nih.gov This basal level of expression is crucial for its role in both innate immunity and the regulation of energy metabolism through its interaction with the ghrelin receptor. nih.gov The molecular mechanisms driving this constitutive expression are embedded in the gene's promoter and regulatory regions, which ensure a baseline level of transcription in specific cell types like hepatocytes.
Translational and Post-Translational Processing of this compound
The journey from a gene to a functional antimicrobial peptide is a multi-step process involving translation and significant post-translational modifications.
Ribosomal Synthesis and Precursor Peptide Maturation
Like most secreted peptides, LEAP-2 is synthesized through the ribosomal pathway. The LEAP2 gene, which in humans and rodents consists of three exons and two introns, is transcribed into messenger RNA (mRNA). phoenixbiotech.netresearchgate.net This mRNA is then translated on ribosomes into a 77-amino acid precursor protein known as preproLEAP-2. bicnirrh.res.inmdpi.com
The maturation of this precursor into the active peptide involves several critical processing steps:
Signal Peptide Cleavage: The N-terminal 22 amino acids of preproLEAP-2 act as a signal peptide that directs the nascent protein to the secretory pathway. nih.govnih.gov This signal peptide is cleaved off by a signal peptidase, resulting in a 55-residue intermediate called proLEAP-2. nih.govnih.gov
Pro-peptide Cleavage: ProLEAP-2 is further processed by a furin-like endoprotease. nih.govbicnirrh.res.in This enzyme cleaves the pro-peptide, releasing the mature 40-amino acid LEAP-2 peptide. bicnirrh.res.inmdpi.com
Disulfide Bond Formation: The mature LEAP-2 peptide contains four conserved cysteine residues. These residues form two intramolecular disulfide bonds (between Cys17-Cys28 and Cys23-Cys33, relative to the mature peptide sequence) that are crucial for stabilizing its compact, three-dimensional structure. bicnirrh.res.innih.gov
This series of modifications ensures that the final, active form of LEAP-2 is correctly folded and ready for its biological functions.
Non-Ribosomal Synthesis Mechanisms and Their Products
Non-ribosomal peptide synthesis is an alternative pathway for producing peptides, primarily found in microorganisms like bacteria and fungi. nih.govwikipedia.org This process is carried out by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) and does not involve mRNA or ribosomes. nih.govwikipedia.org Non-ribosomal peptides often have unique features, such as the inclusion of non-proteinogenic amino acids, cyclic structures, and other modifications not typically seen in ribosomally synthesized peptides. wikipedia.org
LEAP-2 is a gene-encoded peptide, meaning its amino acid sequence is directly determined by the nucleotide sequence of its corresponding mRNA. researchgate.net Its synthesis follows the central dogma of molecular biology (DNA → RNA → protein) and occurs on ribosomes. Therefore, LEAP-2 is not produced through non-ribosomal synthesis mechanisms.
| Characteristic | Ribosomal Synthesis (e.g., LEAP-2) | Non-Ribosomal Synthesis |
|---|---|---|
| Template | mRNA | Protein (NRPS) |
| Machinery | Ribosomes | Non-Ribosomal Peptide Synthetases (NRPSs) |
| Monomers | Primarily 20 proteinogenic amino acids | Over 500 types of amino acids, fatty acids, etc. |
| Product Size | Typically >50 amino acids (as proteins) or smaller (as peptides after processing) | Usually small peptides |
| Structure | Primarily linear, can be modified post-translationally | Often cyclic, branched, and heavily modified |
Cellular Compartmentation and Secretion Pathways
The synthesis and processing of LEAP-2 are compartmentalized within specific cellular organelles, following the classical secretory pathway for proteins destined for export from the cell.
Endoplasmic Reticulum (ER): The presence of a signal peptide on the preproLEAP-2 precursor targets it to the rough endoplasmic reticulum (RER) during its synthesis. Here, the signal peptide is cleaved, and the protein begins to fold. The formation of the two crucial disulfide bonds also occurs within the ER.
Golgi Apparatus: From the ER, proLEAP-2 is transported to the Golgi apparatus. Within the compartments of the Golgi, the final proteolytic cleavage by a furin-like endoprotease occurs, generating the mature, 40-amino acid LEAP-2.
Secretory Vesicles and Secretion: The mature LEAP-2 is then packaged into secretory vesicles. These vesicles move to the cell membrane and fuse with it, releasing LEAP-2 into the extracellular space and ultimately into the bloodstream. LEAP-2 is released from hepatocytes and enterocytes through a constitutive secretory pathway, meaning its secretion is a continuous process rather than being stored in large quantities for regulated release. nih.gov This ensures a constant presence of LEAP-2 in the circulation.
Molecular Mechanisms of Antimicrobial Action of Antimicrobial Protein 2
Membrane Disruption and Permeabilization Strategies
A primary and frequently studied mechanism of action for many antimicrobial proteins is the direct targeting and disruption of the microbial cytoplasmic membrane. wikipedia.org The initial interaction is often electrostatic, where the typically positively charged (cationic) peptide is attracted to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria. wikipedia.orgnih.gov Following this initial binding, the peptide's structural properties, particularly its amphipathicity, allow it to insert into the lipid bilayer, leading to a loss of membrane integrity and eventual cell death. wikipedia.orgmdpi.com
Several models have been proposed to describe how antimicrobial proteins compromise the structure of the cell membrane. The specific model often depends on the peptide's structure, its concentration, and the composition of the target membrane. nih.gov
Barrel-Stave Model: In this model, the antimicrobial peptides first bind to the surface of the membrane. Once a threshold concentration is reached, they insert into the membrane, orienting themselves perpendicular to the lipid bilayer. These peptides then aggregate to form a transmembrane channel or pore, similar to the staves of a barrel. The hydrophilic regions of the peptides face inward, forming the aqueous channel, while the hydrophobic regions face outward, interacting with the lipid core of the membrane. wikipedia.orgmdpi.com This pore disrupts the membrane's integrity, allowing for the leakage of ions and essential metabolites, which leads to cell death. mdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this configuration, the peptides associate with the polar head groups of the lipids, inducing the lipid monolayer to bend continuously from the outer leaflet to the inner leaflet. This creates a "toroidal" pore where the channel is lined by both the inserted peptides and the lipid head groups. mdpi.com This structure also causes significant membrane disruption and leakage of cellular contents.
Carpet Model: In the carpet model, antimicrobial peptides accumulate on the surface of the microbial membrane, forming a layer that resembles a "carpet". wikipedia.org This extensive coverage disrupts the curvature of the membrane. Once a critical concentration is achieved, the peptides cause a detergent-like effect, leading to the disintegration of the membrane into micelle-like structures and causing a general loss of barrier function without the formation of discrete, stable pores. wikipedia.orgnih.gov
| Model | Mechanism of Action | Key Characteristics |
| Barrel-Stave | Peptides insert into the membrane and aggregate to form a pore with a central channel. | Hydrophilic peptide faces form the pore lining; hydrophobic faces interact with lipids. mdpi.com |
| Toroidal Pore | Peptides insert and induce lipid monolayers to bend, forming a pore lined by both peptides and lipid head groups. | Involves significant lipid rearrangement and membrane curvature. mdpi.com |
| Carpet | Peptides accumulate on the membrane surface, causing detergent-like disruption and micellization. | Does not form stable transmembrane pores; acts by dissolving the membrane. wikipedia.org |
The interaction of antimicrobial proteins with microbial membranes can lead to rapid and profound structural damage. Studies on recombinant defensin-d2 and actifensin have demonstrated their ability to permeate and disrupt the cell membranes of multidrug-resistant pathogens. nih.gov This process often begins with the permeabilization of the outer membrane in Gram-negative bacteria, allowing the peptides to access the inner plasma membrane. nih.gov The subsequent disruption of the cytoplasmic membrane leads to depolarization, a loss of membrane potential, and the leakage of intracellular contents, culminating in cell lysis. nih.govnih.gov The process can be concentration-dependent, with higher peptide concentrations causing more rapid and extensive membrane permeabilization. nih.gov Some peptides are known to cause rapid membrane disruption, leading to a swift increase in permeability. researchgate.net
Antimicrobial proteins often exhibit selectivity, preferentially targeting microbial cells over host (e.g., mammalian) cells. wikipedia.org This selectivity is crucial for their potential as therapeutic agents and is governed by several physicochemical properties.
Charge: The net positive charge of most antimicrobial proteins is a key determinant of selectivity. wikipedia.org Bacterial membranes are typically rich in negatively charged components (like phosphatidylglycerol and cardiolipin), which facilitates strong electrostatic attraction to the cationic peptides. wikipedia.org In contrast, mammalian cell membranes are generally zwitterionic (less negatively charged), resulting in weaker interactions. mdpi.com
Amphipathicity: This property refers to the spatial separation of hydrophilic (water-loving) and hydrophobic (water-repelling) residues within the peptide's structure. wikipedia.orgnih.gov This dual nature allows the peptide to interact with both the aqueous environment and the lipid core of the cell membrane. wikipedia.org The balance of charge and hydrophobicity is critical; for instance, increased hydrophobicity can enhance antimicrobial activity but may also increase toxicity to host cells if not properly balanced. mdpi.com
| Factor | Role in Selectivity | Mechanism |
| Net Positive Charge | High | Promotes electrostatic attraction to negatively charged microbial membranes. wikipedia.org |
| Amphipathicity | High | Enables insertion into the hydrophobic membrane core after initial binding. wikipedia.orgnih.gov |
| Hydrophobicity | Moderate | A crucial factor for membrane interaction, but excessive hydrophobicity can lead to a loss of selectivity. mdpi.com |
Intracellular Target Modulation and Inhibition of Microbial Processes
While membrane disruption is a common mechanism, many antimicrobial proteins can translocate across the cell membrane without causing significant damage and act on intracellular targets. wikipedia.orgmdpi.comnih.gov This non-membranolytic mode of action involves the inhibition of fundamental cellular processes, such as the synthesis of nucleic acids and proteins. wikipedia.orgmdpi.comasm.org Peptides like buforin II are known to kill microorganisms by penetrating the cell membrane and inhibiting cellular functions. asm.orgjmicrobiol.or.kr
Once inside the cell, certain antimicrobial proteins can interfere with the synthesis of DNA and RNA. wikipedia.orgnih.gov These peptides can bind directly to nucleic acids, a process facilitated by their positive charge interacting with the negatively charged phosphate backbone of DNA and RNA. jmicrobiol.or.kr This binding can physically block the template from being accessed by polymerases, thereby inhibiting replication and transcription. nih.gov For example, some peptides inhibit DNA synthesis, while others like buforin II are known to bind to both DNA and RNA. nih.govjmicrobiol.or.kr This interaction can disrupt the integrity of genetic material and halt the production of essential molecules, leading to cell death. jmicrobiol.or.kr
The inhibition of protein synthesis is another critical intracellular mechanism for some antimicrobial proteins. wikipedia.orgmdpi.comasm.org The ribosome, the cellular machinery responsible for translating mRNA into protein, is a primary target for many conventional antibiotics and also for some antimicrobial peptides. nih.govmerckmillipore.com These peptides can exert their inhibitory effects at various stages of protein synthesis. For example, the proline-rich peptide Bac7(1-35) has been shown to be imported into the bacterial cytoplasm, where it binds to ribosomal proteins and specifically inhibits translation. units.it Antibiotics that target protein synthesis often bind to either the 30S or 50S ribosomal subunits. merckmillipore.commicrobiologybook.org This binding can interfere with key steps such as the formation of the initiation complex, the binding of aminoacyl-tRNA to the ribosome, or the peptidyl transferase reaction that forms the peptide bonds. merckmillipore.comdiscoverbiotech.commicrobenotes.com By halting protein production, these antimicrobial agents effectively shut down all vital cellular functions that depend on a continuous supply of new enzymes and structural proteins. wikipedia.orgnih.gov
Disruption of Essential Metabolic Pathways and Enzyme Activity
Antimicrobial protein 2 has been shown to interfere with crucial metabolic pathways and enzyme functions within microbial cells, leading to their demise. This interference can manifest in several ways, including the interruption of energy production and the inhibition of enzymes essential for survival.
Research indicates that some antimicrobial peptides can lead to the depletion of ATP and ADP levels, which can be achieved by inactivating genes that encode for subunits of ATP synthase or by interrupting metabolic pathways. oup.com For instance, the antimicrobial peptide LL-37 is known to inhibit the activity of palmitoyl transferase PagP. nih.gov Another example, Pyrrhocoricin, exerts its antimicrobial effect by binding to the bacterial heat shock protein DnaK, which in turn inhibits ATPase action. nih.gov Furthermore, Microcin J25 blocks the secondary channel of RNA polymerase, preventing substrate entry. nih.gov
Studies on Liver-Expressed Antimicrobial Peptide-2 (LEAP-2) have shown that its linear form can penetrate cell membranes and bind to DNA. mdpi.com This interaction can disrupt fundamental cellular processes. While some antimicrobial peptides primarily target the cell membrane, others can translocate into the cytoplasm to inhibit protein synthesis and accelerate the ubiquitination of proteins necessary for DNA synthesis. nih.gov
The following table summarizes the effects of various antimicrobial peptides on microbial metabolic pathways and enzyme activity.
| Antimicrobial Peptide/Protein | Target Organism(s) | Mechanism of Action | Reference |
| LL-37 | Bacteria | Inhibition of palmitoyl transferase PagP activity. | nih.gov |
| Pyrrhocoricin | Bacteria | Binds to heat shock protein DnaK, inhibiting ATPase action. | nih.gov |
| Microcin J25 | Bacteria | Blocks the secondary channel of RNA polymerase. | nih.gov |
| PR-39 | Bacteria | Penetrates the outer membrane and inhibits protein synthesis. | nih.gov |
| Oncocin | Bacteria | Inhibits mRNA translation by binding to the 70S ribosome. | nih.gov |
| Apidaecin (B1169063) | E. coli | Inhibits 50S ribosome assembly. | nih.gov |
| Human Neutrophil Peptide-1 (HNP-1) | E. coli | Suppresses the synthesis of DNA, RNA, and proteins. | nih.gov |
Inhibition of Cell Wall Synthesis
A critical mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. The bacterial cell wall, particularly the peptidoglycan layer, is essential for maintaining cell integrity and survival, making it an ideal target for antimicrobial agents. nih.govsigmaaldrich.com
Antimicrobial peptides can interfere with cell wall synthesis by targeting Lipid II, a crucial precursor molecule for peptidoglycan formation. nih.govnih.gov By binding to Lipid II, these peptides prevent its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction. nih.govnih.gov For example, Human Neutrophil Peptide-1 (HNP-1) has been shown to inhibit bacterial cell wall synthesis by interacting with Lipid II. nih.gov
The process of peptidoglycan synthesis is complex and involves several enzymatic steps, any of which can be targeted by antimicrobial compounds. microbenotes.com Some antibiotics, for instance, inhibit the cytoplasmic synthesis of peptidoglycan precursors or interfere with their transport across the cell membrane. The ultimate effect of inhibiting cell wall synthesis is the weakening of the cell wall, leading to cell lysis and death. sigmaaldrich.com
Modulation of Cell Division and Microbial Growth
This compound can also exert its effects by modulating cell division and microbial growth. Inhibition of these fundamental processes can lead to the formation of elongated bacterial cells that are unable to divide, ultimately resulting in cell death. fz-juelich.de
Some antimicrobial peptides have been found to specifically target proteins involved in the bacterial cell division machinery. fz-juelich.de For example, the peptide Temporin L has been shown to interact with FtsZ, a key protein in the formation of the Z-ring, which is the initial step in bacterial cell division. fz-juelich.de This interaction inhibits the GTPase activity of FtsZ, thereby impairing cell division and leading to the formation of long cell filaments. fz-juelich.de Another synthetic peptide, 35409, has been reported to inhibit cell division and induce filamentation, suggesting it may have multiple targets within the bacterial cell. nih.gov
Anti-Biofilm Properties of this compound
Biofilms are structured communities of microorganisms encased in a self-produced protective matrix, which confers increased resistance to antimicrobial agents and the host immune system. nih.govmdpi.com this compound exhibits significant anti-biofilm properties, targeting both the formation and the integrity of these resilient structures.
Inhibition of Biofilm Formation and Adhesion
This compound can prevent the formation of biofilms by interfering with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. elsevierpure.commdpi.com At concentrations below those that kill planktonic bacteria, some antimicrobial peptides can significantly reduce biofilm formation. nih.govelsevierpure.com This can be due to the peptide's ability to coat either the surface or the bacterium itself, thus preventing adhesion. elsevierpure.com
For example, Human Beta-Defensin 2 (HBD2) has been shown to significantly reduce biofilm formation by Pseudomonas aeruginosa at nanomolar concentrations without affecting the metabolic activity of the bacteria. nih.gov This suggests a mechanism that specifically targets biofilm production. Similarly, the antimicrobial peptide Hs02 has been demonstrated to significantly prevent biofilm formation by carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. asm.org
The table below details the inhibitory effects of certain antimicrobial peptides on biofilm formation.
| Antimicrobial Peptide | Target Organism(s) | Effect on Biofilm Formation | Reference |
| Human Beta-Defensin 2 (HBD2) | Pseudomonas aeruginosa, Acinetobacter baumannii | Significantly reduced biofilm formation at nanomolar concentrations. | nih.gov |
| Hs02 | Carbapenem-resistant Klebsiella pneumoniae and Escherichia coli | Significantly prevents biofilm formation. | asm.org |
| PA-Win2 | Pseudomonas aeruginosa | Effectively inhibited biofilm formation. | mdpi.com |
| WLBU2 | Pseudomonas aeruginosa, Methicillin-resistant S. aureus (MRSA) | Disrupted biofilms on abiotic surfaces and epithelial cells. | asm.org |
| Hexameric and Octameric Peptides | Escherichia coli | Potent inhibitors of biofilm formation. | asm.org |
Dispersal and Degradation of Pre-formed Biofilms
In addition to preventing biofilm formation, this compound can also disrupt and degrade established biofilms. mdpi.comasm.org This is a crucial capability, as mature biofilms are notoriously difficult to eradicate. The mechanisms for this action can involve killing the bacteria within the biofilm or detaching live bacteria from the biofilm matrix. elsevierpure.com
The antimicrobial peptide Hs02 has been shown to effectively disrupt established biofilms of carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. asm.org Similarly, the peptide PA-Win2 has demonstrated the ability to degrade pre-formed biofilms of P. aeruginosa. mdpi.com Some peptides can degrade the extracellular polymeric substances (EPS) that make up the biofilm matrix, including components like carbohydrates, extracellular DNA, and lipids. mdpi.com For instance, an octameric peptide was found to cause significant biofilm dispersion of E. coli and effectively kill the detached cells. asm.org
Antimicrobial Spectrum and Efficacy of Antimicrobial Protein 2
Efficacy Against Bacterial Pathogens
The antibacterial activity of AMPs is one of their most well-documented features. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, often through mechanisms that involve membrane disruption. mdpi.com
AMPs demonstrate significant activity against a variety of Gram-positive bacteria, including multidrug-resistant strains. nih.govnih.gov The mechanism of action often involves the disruption of the bacterial cell membrane, which is rich in negatively charged molecules that attract the cationic AMPs. mdpi.com For instance, the bacteriocin (B1578144) nisin, produced by Lactococcus lactis, is effective against a range of Gram-positive bacteria such as Staphylococci, Streptococci, and Listeria by binding to lipid II, a crucial component for cell wall synthesis, thereby inhibiting its function and forming pores in the membrane. mdpi.com Similarly, bacitracin, produced by Bacillus licheniformis, shows antibacterial action against Gram-positive bacteria. nih.gov The peptide Magainin II has also demonstrated in vitro activity and in vivo efficacy against glycopeptide-intermediate Staphylococcus aureus. nih.gov
Table 1: Efficacy of Select Antimicrobial Peptides Against Gram-Positive Bacteria
| Antimicrobial Peptide | Target Gram-Positive Bacteria | Mechanism of Action |
|---|---|---|
| Nisin | Staphylococcus, Streptococcus, Listeria, Bacillus, Enterococcus species | Binds to lipid II, inhibits cell wall synthesis, and forms pores in the cell membrane. mdpi.com |
| Bacitracin | Gram-positive bacteria | Exhibits antibacterial action. nih.gov |
| Magainin II | Glycopeptide-intermediate Staphylococcus aureus | Inserts into the cytoplasmic membrane, activating bacterial peptidoglycan hydrolases. nih.gov |
| Aurein 1.2 | Gram-positive cocci | Increases membrane permeability and alters membrane organization. nih.gov |
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a unique challenge for many antibiotics. However, many cationic AMPs can effectively overcome this barrier. oup.com They initially interact with the negatively charged LPS, leading to the disruption of the outer membrane and allowing the peptide to access the inner cytoplasmic membrane. oup.com Once at the inner membrane, they can cause further disruption, leading to cell death. oup.com For example, the human cathelicidin (B612621) LL-37 exhibits broad-spectrum activity against various pathogens, including Gram-negative bacteria. nih.gov Magainin II has also been shown to be effective against Gram-negative bacteria like P. aeruginosa in animal models. nih.gov
Table 2: Efficacy of Select Antimicrobial Peptides Against Gram-Negative Bacteria
| Antimicrobial Peptide | Target Gram-Negative Bacteria | Mechanism of Action |
|---|---|---|
| LL-37 | Gram-negative bacteria | Broad-spectrum activity. nih.gov |
| Magainin II | P. aeruginosa | Reduces plasma endotoxin (B1171834) and TNF-alpha levels. nih.gov |
| Polymyxin B | Gram-negative bacteria | Interacts with the lipid A portion of lipopolysaccharide. researchgate.net |
Efficacy Against Fungal Pathogens
Many AMPs also possess potent antifungal properties. frontiersin.org Their mechanisms of action against fungi are varied and can include disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with intracellular processes. frontiersin.orgnih.gov For example, some peptides can interact with the fungal plasma membrane, leading to pore formation and cell lysis. frontiersin.org Antifungal proteins (AFPs) from filamentous fungi, which are small, secreted, cationic, and cysteine-rich proteins, have shown the potential to control pathogenic fungi. frontiersin.org The human cathelicidin LL-37 also demonstrates activity against fungi. nih.gov
Table 3: Efficacy of Select Antimicrobial Peptides Against Fungal Pathogens
| Antimicrobial Peptide/Protein | Target Fungal Pathogens | General Mechanism of Action |
|---|---|---|
| Fungal Antifungal Proteins (AFPs) | Pathogenic fungi | Not specified |
| LL-37 | Fungi | Broad-spectrum activity. nih.gov |
| Histones | Aspergillus fumigatus | Inhibit hyphal metabolic activity and conidial germination. nih.gov |
| Lactoferrin | Aspergillus fumigatus | Inhibits the germination of conidia. nih.gov |
Efficacy Against Viral Envelopes or Replication Pathways
The antiviral activity of AMPs is a growing area of research. frontiersin.orgnih.gov These peptides can act on viruses through several mechanisms, including direct interaction with the viral envelope, leading to its disruption, or by interfering with various stages of the viral replication cycle. frontiersin.orgnih.gov For instance, some AMPs can inhibit viral attachment and entry into host cells. frontiersin.org The human cathelicidin LL-37 has been shown to possess antiviral properties. nih.gov It has been reported that LL-37 can bind to the envelope protein of the Dengue virus, acting as an entry inhibitor. frontiersin.org Human β-defensin-2 (hBD-2) has demonstrated antiviral activity against respiratory syncytial virus (RSV) and human parainfluenza virus 3 (HPIV-3). frontiersin.org
Efficacy Against Protozoan Parasites
Several antimicrobial peptides have demonstrated activity against protozoan parasites, which are responsible for significant diseases in humans. tandfonline.comtandfonline.com The primary mechanism of action often involves interaction with the parasite's cell membrane, leading to its disruption and subsequent cell lysis. tandfonline.comtandfonline.com However, some AMPs can also translocate into the parasite and interfere with intracellular targets. tandfonline.com For example, certain AMPs have shown efficacy against parasites such as Leishmania, Trypanosoma, and Plasmodium species. tandfonline.com The peptide KP, derived from a killer toxin produced by the yeast Wickerhamomyces anomalus, has been shown to kill Leishmania species by targeting β-1,3-glucan molecules on their surface, which triggers autophagic cell degeneration. tandfonline.com
Factors Influencing Potency and Spectrum of Antimicrobial Protein 2
The potency and spectrum of activity of antimicrobial peptides are influenced by a variety of factors related to their structure and the surrounding environment. Key physicochemical properties of the peptides themselves, such as their net charge, amphipathicity, and amino acid composition, play a crucial role. researchgate.netexplorationpub.com Generally, a higher cationic charge enhances the initial interaction with negatively charged microbial membranes. wikipedia.org The arrangement of hydrophobic and hydrophilic residues determines how the peptide inserts into and disrupts the lipid bilayer. wikipedia.org
Environmental factors can also significantly impact the efficacy of AMPs. The presence of salts, divalent cations, and serum components can sometimes reduce their activity by interfering with the electrostatic interactions between the peptide and the microbial membrane. mdpi.com The pH of the environment can also affect the charge state of the peptide and the target membrane, thereby influencing its antimicrobial potency. mdpi.com Furthermore, the specific composition of the target microbial membrane, including its lipid and protein makeup, can determine the susceptibility of the organism to a particular AMP. nih.gov
Environmental Conditions (e.g., pH, Ionic Strength)
The antimicrobial activity of proteins and peptides is highly dependent on the physicochemical properties of the environment, particularly pH and ionic strength. These factors can alter both the structure of the antimicrobial protein and the surface of the target microbial cells, thereby modulating the protein's efficacy.
Ionic strength, primarily the concentration of salts, also plays a significant role. High salt concentrations can weaken the electrostatic interactions between the cationic antimicrobial protein and the anionic bacterial surface, leading to reduced antimicrobial activity. nih.gov This salt sensitivity is a known challenge for the efficacy of many antimicrobial peptides in certain physiological environments. nih.gov Molecular dynamics simulations have shown that salt concentration not only interferes with the peptide-lipid interactions but can also affect the helical structure of the peptides themselves, which is often crucial for their membrane-disrupting function. nih.gov For example, the cyclic structure of θ-defensins contributes to their stability and allows them to remain active even at high salt concentrations. nih.gov
Table 1: Influence of Environmental Conditions on this compound Activity
| Environmental Factor | Effect on Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| pH | Activity is pH-dependent; can increase or decrease depending on the peptide and target microbe. | Alters the protonation state and net charge of the peptide, affecting its binding to microbial membranes. nih.gov |
| Ionic Strength | High salt concentrations often decrease activity. | Shields the electrostatic interactions required for the peptide to bind to the bacterial surface. nih.gov |
Synergistic Interactions with Other Antimicrobial Compounds
Antimicrobial proteins can exhibit enhanced efficacy when used in combination with other antimicrobial agents, a phenomenon known as synergy. uci.eduasm.org This occurs when the combined effect of the two agents is greater than the sum of their individual effects. uci.edu Such combinations can reduce the likelihood of bacterial resistance, lower the required concentration of each compound, and broaden the spectrum of activity. asm.orgfrontiersin.org
A notable example of synergy is the interaction between different antimicrobial peptides. The amphibian peptides magainin-2 and PGLa work synergistically to inhibit the growth of E. coli. uci.edu It is proposed that one peptide can facilitate the entry of the other by forming pores in the bacterial membrane, leading to a more potent bactericidal effect. uci.edu Similarly, the Galleria mellonella anionic peptide 2 and the enzyme lysozyme (B549824) are synergistic against Gram-negative bacteria. uci.edu
Synergy is not limited to peptide-peptide interactions. Antimicrobial proteins can also act synergistically with conventional antibiotics. The peptide LL-37, when combined with colistin, shows strong synergy against multidrug-resistant Escherichia coli by increasing the permeability of the bacterial cell membrane. frontiersin.orgnih.govnih.gov This enhanced permeability can facilitate the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. frontiersin.orgnih.gov Another mechanism involves the disruption of biofilms, which are protective communities of bacteria that are often resistant to conventional antibiotics. The peptide Cecropin A can disrupt E. coli biofilms, thereby increasing their susceptibility to other antimicrobial agents. frontiersin.orgnih.gov
Table 2: Examples of Synergistic Interactions with this compound
| Antimicrobial Protein/Peptide | Synergistic Partner | Target Organism(s) | Observed Effect |
|---|---|---|---|
| Magainin-2 | PGLa (an antimicrobial peptide) | E. coli | Enhanced inhibition of bacterial growth. uci.edu |
| Galleria mellonella anionic peptide 2 | Lysozyme | Gram-negative bacteria | Increased bactericidal activity. uci.edu |
| LL-37 | Colistin (an antibiotic) | Multidrug-resistant E. coli | Significantly reduced minimum inhibitory concentrations (MIC). frontiersin.orgnih.govnih.gov |
| Cecropin A | Various antibiotics | Uropathogenic E. coli | Disruption of biofilms, inhibition of efflux pumps. frontiersin.orgnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Cecropin A |
| Colistin |
| Galleria mellonella anionic peptide 2 |
| LL-37 |
| Lysozyme |
| Magainin-2 |
| PGLa |
Microbial Resistance Mechanisms to Antimicrobial Protein 2
Alterations in Microbial Cell Surface and Membrane Composition
The initial interaction between the positively charged Antimicrobial Protein 2 and the typically negatively charged bacterial surface is a critical step in its mechanism of action. mdpi.comnih.gov Consequently, a primary defense strategy for bacteria is to remodel their surface to reduce this electrostatic attraction. researchgate.netmdpi.com
Modification of Membrane Charge and Fluidity
Bacteria can enzymatically alter the net negative charge of their cell envelope, thereby creating an electrostatic barrier that repels cationic peptides like AMP-2. nih.govmonash.edu This is a widespread strategy observed in both Gram-positive and Gram-negative bacteria. nih.gov
In Gram-positive bacteria , a common modification is the D-alanylation of teichoic and lipoteichoic acids. nih.govnih.gov This process, mediated by the dlt operon, incorporates positively charged D-alanine residues into these anionic polymers, neutralizing the cell surface charge and reducing the binding affinity of AMP-2. nih.govnih.gov
Phospholipid Modification : Bacteria can also alter the charge of their membrane phospholipids (B1166683). The MprF protein, for instance, can add a positively charged lysine (B10760008) residue to the anionic phospholipid phosphatidylglycerol, converting it to the cationic lysyl-phosphatidylglycerol. researchgate.net This not only reduces the net negative charge but can also increase membrane rigidity, further impeding AMP-2 action. monash.edu
These modifications are not static and can be dynamically regulated in response to environmental cues, including the presence of antimicrobial peptides.
Table 1: Mechanisms of Microbial Membrane Charge Modification
| Mechanism | Bacterial Type | Molecular Target | Modification | Effect on AMP-2 Interaction |
| D-alanylation | Gram-positive | Teichoic and Lipoteichoic Acids | Addition of D-alanine | Electrostatic repulsion, reduced binding |
| Aminoarabinosylation | Gram-negative | Lipid A of LPS | Addition of L-Ara4N | Neutralization of surface charge, reduced binding |
| Phosphoethanolamine Addition | Gram-negative | Lipid A of LPS | Addition of Phosphoethanolamine | Neutralization of surface charge, reduced binding |
| Lysinylation | Gram-positive & Gram-negative | Phosphatidylglycerol | Addition of L-lysine | Charge repulsion, increased membrane rigidity |
Changes in Cell Wall Structure and Permeability
Beyond charge alterations, bacteria can modify the physical properties of their cell envelope to create a more robust barrier against this compound. These changes can limit the peptide's ability to reach its ultimate target, the cytoplasmic membrane.
A key strategy is the thickening of the peptidoglycan cell wall in Gram-positive bacteria. nih.govmonash.edu A denser, more highly cross-linked peptidoglycan layer can physically impede the transit of AMP-2 molecules. libretexts.orgopenstax.org In some cases, increased cell wall density is a direct consequence of charge modifications like D-alanylation, suggesting a dual protective role. nih.gov
In Gram-negative bacteria, the outer membrane itself is a formidable barrier. mdpi.com Resistance can be enhanced by altering the composition and packing of the lipopolysaccharide (LPS) molecules. mdpi.com Changes in the length and saturation of the lipid A acyl chains can increase the rigidity and decrease the fluidity of the outer membrane, making it more difficult for AMP-2 to insert and disrupt the bilayer. monash.edu
Furthermore, bacteria can produce an extracellular capsule composed of polysaccharides. mdpi.com This capsule can act as a physical shield, preventing AMP-2 from ever reaching the cell surface. The anionic nature of some capsular polysaccharides can also sequester the cationic peptides, effectively trapping them before they can cause harm. mdpi.com
Efflux Pump Systems for this compound Extrusion
Once this compound breaches the outer defenses and enters the periplasm or cytoplasm, bacteria can employ active transport systems to pump it back out of the cell. researchgate.netnih.gov These protein complexes, known as efflux pumps, are a major mechanism of multidrug resistance and are effective against a wide range of antimicrobial compounds, including peptides. nih.govam-online.org
Efflux pumps are transmembrane proteins that recognize and expel toxic substances in an energy-dependent manner. am-online.org Several families of efflux pumps contribute to antimicrobial peptide resistance:
Resistance-Nodulation-Division (RND) Family : Predominantly found in Gram-negative bacteria, RND pumps are tripartite systems that span the inner membrane, periplasm, and outer membrane. nih.govnih.gov They can capture AMP-2 from the periplasm and expel it directly into the extracellular medium, preventing it from reaching the inner membrane. nih.gov
ATP-Binding Cassette (ABC) Superfamily : These pumps are found in all kingdoms of life and use the energy from ATP hydrolysis to transport a wide variety of substrates, including antimicrobial peptides, across the cell membrane. nih.govam-online.org
Major Facilitator Superfamily (MFS) : MFS transporters are another large and diverse group of secondary active transporters that can contribute to AMP-2 efflux. nih.gov
The expression of these pumps can be induced by the presence of the antimicrobial peptide itself, allowing the bacterium to mount a rapid defensive response. frontiersin.org Overexpression of these pumps is a common feature of multidrug-resistant clinical isolates. nih.gov
Enzymatic Degradation of this compound by Microbial Proteases
A direct and highly effective resistance strategy is the enzymatic destruction of this compound. researchgate.net Many bacteria secrete proteases (or peptidases) that can cleave the peptide at specific sites, rendering it inactive. mdpi.comnih.gov These proteases can be released into the extracellular environment or remain anchored to the cell surface. mdpi.com
The susceptibility of an antimicrobial peptide to proteolytic degradation depends on its amino acid sequence and structure. nih.govsemanticscholar.org For example, Pseudomonas aeruginosa is known to produce an elastase that can degrade the human cathelicidin (B612621) LL-37. mdpi.com Similarly, Staphylococcus aureus secretes aureolysin, a metalloprotease that can inactivate various peptide antibiotics. mdpi.com
The production of these proteases is often linked to bacterial virulence and can be regulated by complex signaling networks, such as quorum sensing. mdpi.com This allows a bacterial population to collectively defend itself by raising the local concentration of peptide-degrading enzymes. mdpi.com
Table 2: Examples of Microbial Proteases Degrading Antimicrobial Peptides
| Protease | Producing Bacterium | Peptide Target(s) | Class of Protease | Reference |
| Aureolysin | Staphylococcus aureus | LL-37 and other AMPs | Metalloprotease | mdpi.com |
| Elastase (LasB) | Pseudomonas aeruginosa | LL-37 | Metalloprotease | mdpi.com |
| PgtE | Salmonella enterica | α-helical AMPs | Omptin (Outer Membrane Protease) | mdpi.com |
| Various | Prevotella bivia | LL-37, RC-101, etc. | Various | nih.gov |
| Various | Porphyromonas asaccharolytica | LL-37, LSA-5, etc. | Various | nih.gov |
Sequestration and Trapping Mechanisms
Instead of destroying this compound, some bacteria have developed mechanisms to bind and sequester it, preventing it from reaching its target. mdpi.comoup.com This trapping strategy effectively reduces the local concentration of active peptide. mdpi.com
Several methods of sequestration have been identified:
Surface-Binding Proteins : Some bacteria produce proteins that are either anchored to the surface or released, which have a high affinity for specific antimicrobial peptides. mdpi.com For instance, the SIC (Streptococcal inhibitor of complement) protein produced by Streptococcus pyogenes can bind and inactivate LL-37. mdpi.com
Outer Membrane Vesicles (OMVs) : Gram-negative bacteria can shed small vesicles from their outer membrane. mdpi.com These OMVs are decorated with LPS and other surface molecules, and they can act as decoys, binding to AMP-2 in the extracellular space and preventing it from reaching the live bacterial cells. mdpi.com
Biofilm Matrix : Bacteria growing in biofilms are encased in a self-produced matrix of exopolysaccharides, proteins, and extracellular DNA (eDNA). mdpi.com The polyanionic nature of components like eDNA and certain polysaccharides can electrostatically bind and trap cationic peptides like AMP-2, hindering their penetration into the biofilm. mdpi.comnih.gov
Dead Cell Sinks : In a bacterial population, cells that are killed first by AMP-2 can act as "sinks." Their compromised membranes allow the peptide to enter and bind to negatively charged intracellular components like DNA and proteins, effectively trapping the peptide and protecting the surviving members of the population. mdpi.com
Intracellular Resistance Pathways and Target Protection
While many antimicrobial peptides act on the cell membrane, some, like this compound, can translocate into the cytoplasm to inhibit essential processes such as DNA replication, protein synthesis, or enzymatic activity. asm.orgnih.govfrontiersin.org Bacteria have evolved intracellular defenses to counter these threats.
One mechanism is target protection , where bacteria produce proteins that bind to the intracellular target of the antimicrobial peptide, shielding it from the peptide's action. nih.gov For example, if AMP-2 were to target the ribosome, a resistance protein could bind to the ribosome in a way that blocks the peptide's access without impeding normal protein synthesis.
Another strategy involves altering the intracellular environment. Bacteria can regulate their internal pH or ion concentrations to reduce the activity of internalized peptides. Furthermore, some intracellular resistance pathways can be triggered upon peptide entry, leading to the upregulation of stress response genes that help the cell cope with the damage caused by the peptide. asm.org For instance, the peptide DM3 was shown to downregulate a cationic AMP resistance pathway in pneumococcus, suggesting that some peptides can interfere with these intracellular defense systems. asm.org
Finally, the same efflux pump systems that expel peptides from the periplasm can also pump out peptides that have already reached the cytoplasm, providing a crucial line of intracellular defense. nih.gov
Biofilm-Mediated Resistance to this compound
Microbial biofilms present a significant challenge in the efficacy of antimicrobial agents, including this compound. This resistance is not typically due to a single mechanism but is rather a multifactorial phenomenon arising from the complex structure and physiology of biofilm communities. Bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS) exhibit a protected mode of growth, rendering them significantly less susceptible than their planktonic counterparts. asm.orgnih.gov
The EPS matrix, a complex amalgamation of polysaccharides, extracellular DNA (eDNA), proteins, and lipids, is a primary factor in biofilm-mediated resistance. mdpi.com It can act as a physical barrier, impeding the penetration of this compound to the embedded bacterial cells. asm.org Furthermore, components within the matrix can directly interact with and neutralize the antimicrobial protein. For instance, the negatively charged eDNA can sequester positively charged antimicrobial peptides, preventing them from reaching their cellular targets. mdpi.com Similarly, certain matrix-associated proteins can act as a "sponge," binding to and inactivating the protein. mdpi.com
Within the biofilm, distinct microenvironments with gradients of nutrients, oxygen, and pH are established. nih.gov This heterogeneity leads to the presence of physiologically diverse cell populations, including dormant or slow-growing persister cells. nih.gov These persister cells are metabolically inactive and are therefore not susceptible to antimicrobial agents that target active cellular processes.
The close proximity of cells within a biofilm also facilitates intercellular communication through quorum sensing, which can upregulate the expression of resistance genes. Moreover, the biofilm environment is a hotspot for horizontal gene transfer, allowing for the rapid dissemination of resistance determinants among the bacterial population. nih.gov
Table 1: Components of the Biofilm Matrix and Their Role in Resistance to this compound
| Biofilm Matrix Component | Mechanism of Resistance |
| Extracellular DNA (eDNA) | Sequestration of cationic antimicrobial proteins through electrostatic interactions. mdpi.com |
| Polysaccharides | Act as a physical barrier, limiting diffusion of the antimicrobial protein. Can also provide a charge-based repellent effect. mdpi.com |
| Matrix-associated Proteins | Can directly bind to and neutralize the antimicrobial protein, acting as a "sponge". mdpi.com |
| Lipids | Contribute to the structural integrity of the biofilm, hindering antimicrobial penetration. |
Genetic Basis and Evolution of Resistance to this compound
The development of resistance to this compound is fundamentally driven by genetic alterations that can be either acquired through horizontal gene transfer or arise from spontaneous mutations. These genetic changes confer a survival advantage to the microorganism in the presence of the antimicrobial agent, leading to the selection and proliferation of resistant strains.
One of the primary genetic strategies for resistance involves modifications of the bacterial cell surface, which is the initial target for many antimicrobial proteins. Mutations in genes responsible for the synthesis of cell wall components, such as teichoic acids in Gram-positive bacteria, can alter the net surface charge, thereby reducing the binding affinity of cationic antimicrobial proteins. mdpi.com Similarly, alterations in the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria can lead to a less negatively charged outer membrane, repelling the antimicrobial protein.
Another significant genetic mechanism is the active efflux of the antimicrobial protein from the bacterial cell. This is mediated by efflux pumps, which are membrane-spanning protein complexes that recognize and expel a wide range of substrates, including antimicrobial agents. researchgate.netnih.gov The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread. youtube.com
Bacteria can also acquire genes that encode for enzymes capable of degrading or inactivating this compound. These enzymes, such as proteases, can be secreted into the extracellular environment or remain associated with the cell surface, where they can neutralize the antimicrobial protein before it reaches its target. mdpi.com
The evolution of resistance is a dynamic process influenced by the selective pressure exerted by the antimicrobial agent. nih.gov Sub-inhibitory concentrations of an antimicrobial can promote the selection of low-level resistance, which may then serve as a stepping stone for the development of higher-level resistance through the accumulation of additional mutations or the acquisition of new resistance genes. mdpi.com Horizontal gene transfer, mediated by plasmids, transposons, and integrons, plays a crucial role in the rapid dissemination of these resistance determinants across different bacterial species and genera. youtube.comnih.gov
Table 2: Genetic Determinants of Resistance to Antimicrobial Proteins
| Gene/System | Function | Mechanism of Resistance |
| mprF (multiple peptide resistance factor) | Modifies membrane phospholipids with L-lysine, increasing the positive charge of the membrane. | Electrostatic repulsion of cationic antimicrobial proteins. nih.gov |
| phoPQ and pmrAB two-component systems | Upregulate genes involved in LPS modification. | Alteration of the outer membrane charge, reducing antimicrobial protein binding. nih.gov |
| Efflux pump genes (e.g., mar, oqxAB) | Encode for proteins that actively transport antimicrobial agents out of the cell. | Reduction of the intracellular concentration of the antimicrobial protein. mdpi.comnih.gov |
| Genes encoding proteases (e.g., staphylokinase) | Produce enzymes that can cleave and inactivate antimicrobial proteins. | Degradation of the antimicrobial protein. mdpi.com |
| fusB-type genes | Encode target protection proteins. | Alteration of the target site to prevent binding of the antimicrobial protein. mdpi.com |
Ecological and Evolutionary Aspects of Antimicrobial Protein 2
Distribution and Conservation of Antimicrobial Protein 2 Across Life Forms
Antimicrobial proteins are ubiquitously distributed, a testament to their ancient origins and essential role in defending against pathogens. nih.govnih.govmdpi.com They are found in prokaryotes, fungi, plants, and animals, from invertebrates to vertebrates. nih.govfbtjournal.comresearchgate.net In bacteria, AMPs, known as bacteriocins, are utilized to eliminate competing microbial species. nih.govmdpi.com Plants produce a wide array of AMPs, including defensins, thionins, and cyclotides, which are crucial for their defense as they lack an adaptive immune system. mdpi.commdpi.comnih.gov
In the animal kingdom, AMPs are a cornerstone of innate immunity. Invertebrates, which also lack adaptive immunity, rely heavily on AMPs like cecropins and penaeidins for protection. nih.govcore.ac.uk Vertebrates possess diverse and well-studied AMP families, such as cathelicidins and defensins, which are secreted by immune cells like neutrophils and macrophages upon infection. nih.govacs.org
Despite their vast diversity, many AMP families show remarkable evolutionary conservation in their core structures and mechanisms of action. nih.govmdpi.com For instance, defensins, characterized by a specific arrangement of cysteine residues, are found in plants, fungi, and animals, suggesting a shared, ancient evolutionary history. mdpi.comresearchgate.net This trans-kingdom conservation highlights the fundamental importance and success of these molecular structures in combating microbial threats over millions of years. researchgate.net
Table 1: Distribution of Major Antimicrobial Protein Families Across Kingdoms
| Kingdom | Representative AMP Families | Common Location/Function |
|---|---|---|
| Bacteria | Bacteriocins (e.g., Nisin, Colicins) | Ribosomally synthesized; inhibit closely related bacterial species. nih.govnih.gov |
| Fungi | Plectasin, Alamethicin | Secreted to compete with other microbes. nih.gov |
| Plants | Defensins, Thionins, Cyclotides, LTPs | Found in seeds, leaves, flowers; defend against fungi and bacteria. mdpi.commdpi.comresearchgate.net |
| Invertebrates | Cecropins, Penaeidins, Tachyplesin | Found in hemolymph and epithelial tissues; crucial for innate immunity. nih.govcore.ac.uk |
| Vertebrates | Cathelicidins, Defensins (α and β) | Secreted by immune and epithelial cells; first line of defense. nih.govacs.orgresearchgate.net |
Evolutionary Trajectories and Diversification of this compound Gene Families
The evolution of AMP gene families is characterized by rapid and dynamic change, driven by the relentless pressure of pathogens. A primary mechanism for this diversification is gene duplication, which creates redundant gene copies that are free to evolve new functions or expression patterns. nih.govoup.comnih.gov Following duplication, these genes often undergo a process of accelerated evolution known as positive Darwinian selection, where beneficial mutations that alter the protein's properties are favored and rapidly fixed in the population. core.ac.uknih.gov
This adaptive diversification is evident in many AMP families. For example, studies on amphibian skin peptides and shrimp penaeidins show that gene duplication events were followed by the rapid accumulation of amino acid substitutions, leading to multiple isoforms with distinct antimicrobial specificities. core.ac.uknih.govoup.com This process allows a single host species to generate a diverse chemical arsenal (B13267) capable of targeting a wide range of microbes. oup.com
Furthermore, the evolution of AMPs can be highly lineage-specific, reflecting adaptation to different environments and microbial threats. oup.comnsf.gov Comparative genomic studies reveal that while some AMP families are ancient and widespread, others have expanded or been lost in specific animal lineages, likely in response to unique ecological pressures. nsf.gov This pattern of gene family radiation coupled with sequence diversification underscores the adaptive nature of AMP evolution. nih.gov
Role of this compound in Host-Microbe Co-evolutionary Arms Races
The interaction between hosts and microbes is a classic example of a co-evolutionary "arms race," where each side develops escalating adaptations and counter-adaptations. nih.govwikipedia.org In this dynamic, AMPs are the host's weaponry. Hosts evolve more potent or novel AMPs to kill pathogens, which in turn imposes strong selective pressure on microbes to develop resistance. nih.govnih.gov
This reciprocal selection can lead to rapid evolutionary changes in both the host's AMP genes and the pathogen's resistance mechanisms. nih.gov Bacteria have evolved numerous strategies to counteract AMPs, including:
Altering their cell surface: Modifying the net charge of the cell membrane to repel cationic AMPs.
Producing efflux pumps: Actively pumping AMPs out of the cell.
Secreting proteases: Degrading the AMPs before they can act.
Biofilm formation: Creating a protective matrix that is difficult for AMPs to penetrate. nih.gov
The evolution of these resistance mechanisms in pathogens drives the host to diversify its AMP arsenal further, for instance through the gene duplication and positive selection described above. nih.govoup.com This ongoing cycle of adaptation and counter-adaptation leads to a transient balance between host defense and pathogen virulence. nih.gov Sub-lethal concentrations of host AMPs can even promote mutagenesis in bacteria, potentially accelerating the evolution of pathogen adaptation during chronic infections. microbialcell.com This perpetual struggle has profoundly shaped the diversity and specificity of the AMPs we observe today. nih.gov
Horizontal Gene Transfer and Adaptive Evolution in Microbial Production of AMPs
While multicellular organisms primarily rely on vertical inheritance and gene duplication to evolve their AMPs, microbes have an additional, powerful mechanism: horizontal gene transfer (HGT). longdom.orglakeforest.edu HGT is the movement of genetic material between different organisms, allowing for the rapid acquisition of new traits, including the production of, or resistance to, antimicrobial compounds. longdom.orgnih.gov
The primary mechanisms of HGT in bacteria include:
Conjugation: Transfer of genetic material (often on plasmids) through direct cell-to-cell contact. news-medical.net
Transformation: Uptake of free DNA from the environment. news-medical.net
Transduction: Transfer of DNA via bacteriophages (viruses that infect bacteria). nih.gov
Genes for bacteriocins are frequently located on mobile genetic elements like plasmids, which facilitates their transfer between different strains and even species. nih.govresearchgate.netbiorxiv.org The acquisition of a bacteriocin (B1578144) gene cluster can provide a significant competitive advantage to the recipient bacterium, allowing it to eliminate rivals. nih.govbiorxiv.org
However, acquiring and expressing a new biosynthetic gene cluster can also impose a metabolic burden on the new host, potentially leading to reduced growth. nih.govasm.org Consequently, the successful transfer of these genes is often followed by a period of adaptive evolution. During this process, mutations arise that optimize the production of the antimicrobial compound and better integrate it into the host's metabolism, enhancing both cellular fitness and competitive ability. nih.govasm.orgnih.gov This interplay between HGT and subsequent adaptive evolution is a key driver of microbial diversity and the rapid spread of both antimicrobial production and resistance genes throughout the microbial world. consensus.app
Table 2: Mechanisms of Horizontal Gene Transfer (HGT) in Bacteria
| Mechanism | Description | Genetic Element Transferred |
|---|---|---|
| Conjugation | DNA transfer through direct physical contact between a donor and a recipient cell. news-medical.net | Plasmids, Transposons |
| Transformation | Uptake and incorporation of naked DNA fragments from the surrounding environment. lakeforest.edunews-medical.net | Free DNA fragments |
| Transduction | DNA transfer from one bacterium to another via a bacteriophage. nih.gov | Bacterial DNA packaged in a phage |
Methodologies for Researching Antimicrobial Protein 2
Techniques for Isolation and Purification of Antimicrobial Protein 2
The initial step in studying AMP-2 is its isolation and purification from either natural sources or recombinant systems. The choice of technique depends on the source and the physicochemical properties of the peptide.
A common strategy for producing AMP-2 involves recombinant DNA technology, which allows for high-yield production. nih.gov One such method utilizes an Escherichia coli expression system with Small Ubiquitin-related Modifier (SUMO) fusion technology. nih.gov In this approach, the gene for AMP-2 is fused to a SUMO protein tag. This fusion protein can be purified from the cell lysate using affinity chromatography. Subsequently, the SUMO tag is cleaved by a specific protease, such as SUMO protease (Ulp), to release the recombinant AMP-2. nih.gov Further purification steps, like cation exchange chromatography, are often employed to achieve a high degree of purity. nih.gov
Another fusion partner technology involves the use of elastin-like recombinamers (ELR). nih.gov The AMP-2 sequence is cloned with an ELR tag and a specific cleavage site. The fusion protein is expressed and then purified, often using a process called inverse transition cycling. nih.gov The AMP-2 is then cleaved from the ELR tag, for example, by using formic acid. nih.gov Final purification of the released peptide is typically achieved through size-exclusion chromatography, which separates the small AMP-2 from the larger ELR tag. nih.gov
For AMPs isolated from natural sources, the general workflow involves extraction, followed by various chromatographic techniques for purification and identification. researchgate.net Solid-phase extraction and chemical extraction are common initial steps. researchgate.net These are followed by methods like gel filtration chromatography to separate proteins based on size. jmbfs.org
The table below summarizes a recombinant purification strategy for an artificial mutant apidaecin (B1169063) peptide, AP2. nih.gov
| Purification Step | Technology/Method | Purpose | Yield/Result |
| Expression | E. coli with SUMO fusion technology and ZYM-5052 auto-induction medium | High-level production of the smt3-AP2 fusion protein | Approx. 23 mg of fusion protein per liter of medium |
| Initial Purification | Affinity Chromatography | Isolation of the SUMO-tagged fusion protein | Purified smt3-AP2 fusion protein |
| Cleavage | SUMO protease (Ulp) | Release of AP2 from the SUMO tag | Cleaved AP2 peptide |
| Final Purification | Cation Exchange Chromatography | Separation of pure AP2 from the SUMO tag and protease | 2.7 mg of pure recombinant AP2 per liter of medium |
Biophysical and Spectroscopic Methods for Structural Elucidation
Understanding the three-dimensional structure of AMP-2 is paramount to deciphering its mechanism of action. Several biophysical and spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like AMP-2 in solution or in membrane-mimetic environments. nmims.edu The process typically involves preparing protein samples with isotopes such as ¹⁵N and ¹³C. acs.org A series of NMR experiments, including 2D correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY), are performed to assign the chemical shifts of the atoms within the peptide. nmims.edu Nuclear Overhauser effect (NOE) experiments provide information about the distances between protons that are close in space, which is crucial for calculating the final structure. acs.org
Because AMPs are often unstructured in aqueous solutions and adopt their functional conformation upon interacting with bacterial membranes, NMR studies are frequently conducted in environments that mimic the cell membrane. nih.gov These can include:
Detergent micelles: Such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphorylcholine (B1221737) (DPC), which form small, lipid-like aggregates where the peptide can embed. nih.gov
Bicelles: These are discoidal structures formed by long-chain and short-chain phospholipids (B1166683) that can mimic a small patch of a lipid bilayer. nih.gov
Organic solvents: A mixture of trifluoroethanol (TFE) and water can induce helical structures in peptides that are predisposed to this conformation. nih.gov
Solid-state NMR (ssNMR) is particularly well-suited for studying peptides embedded within larger lipid bilayers, providing information on the peptide's orientation and dynamics within the membrane. nih.govnih.gov
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of proteins and peptides in solution. nih.govyoutube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. americanpeptidesociety.org The resulting CD spectrum provides a signature of the peptide's secondary structural elements. americanpeptidesociety.org
α-Helical structures typically show two negative bands around 208 nm and 222 nm and a strong positive band around 192 nm. nih.gov
β-Sheet structures are characterized by a negative band near 217 nm and a positive band around 195 nm. nih.gov
Random coil or unordered structures generally display a single strong negative band below 200 nm. nih.gov
CD spectroscopy is highly sensitive to conformational changes. americanpeptidesociety.org Researchers use it to monitor how the structure of AMP-2 changes in response to different environments, such as the transition from an unordered state in an aqueous buffer to a folded, helical conformation upon interaction with bacterial cell wall components like lipopolysaccharide (LPS) or membrane-mimicking micelles. nih.govucsd.edu
The following table shows typical CD spectral characteristics used to identify secondary structures in antimicrobial peptides. nih.govamericanpeptidesociety.org
| Secondary Structure | Wavelength of Positive Peak(s) (nm) | Wavelength of Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | N/A (or weak positive band >210 nm) | <200 |
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules, including protein complexes and fibrils formed by antimicrobial peptides. mdpi.com In single-particle cryo-EM, a purified sample of the protein is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are captured using an electron microscope. nih.gov These 2D images are then computationally processed and combined to reconstruct a 3D model of the protein. nih.gov
Cryo-EM offers several advantages for studying AMPs. It requires substantially less protein than X-ray crystallography and does not require the molecules to form a crystal lattice. nih.gov This is particularly useful for membrane proteins or peptides that are difficult to crystallize. Furthermore, cryo-EM can capture multiple conformational states of a protein within a single sample, providing insights into its dynamic nature. nih.gov This technique has been successfully used to determine the atomic-resolution structures of fibrils formed by certain amphibian AMPs, revealing that they can assemble into amyloid-like cross-β structures. uni-hamburg.denih.gov This structural insight is critical for understanding their antimicrobial mechanism. uni-hamburg.de
Genetic Engineering and Mutagenesis Approaches for Functional Studies
Genetic engineering and mutagenesis are indispensable tools for probing the functional aspects of AMP-2. These approaches allow researchers to modify the peptide's amino acid sequence to identify key residues and domains responsible for its antimicrobial activity. nih.gov
Site-directed mutagenesis is a common technique used to substitute specific amino acid residues. nih.gov For instance, to investigate the role of positive charge in AMP-2's interaction with negatively charged bacterial membranes, researchers might systematically replace neutral or acidic residues with cationic residues like lysine (B10760008) or arginine. nih.gov The resulting mutant proteins are then expressed, purified, and tested for their antimicrobial potency. nih.gov Such studies on porcine beta defensin (B1577277) 2 (pBD2) revealed that while increasing positive charge can enhance activity, the specific distribution of these charges on the peptide's surface is also a critical factor. nih.gov
Another aspect of mutagenesis in the context of AMPs is studying how bacteria evolve resistance. Some studies have shown that sub-lethal concentrations of certain host AMPs can inadvertently promote mutations in bacterial DNA, potentially leading to adaptation and increased resistance. nih.gov
Modern gene-editing tools like CRISPR-Cas9 are also being explored to engineer novel AMPs or to enhance their production in host systems. nih.govnih.gov This technology allows for precise modifications to the genetic code, enabling the creation of peptide variants with improved stability or enhanced activity against specific pathogens. nih.gov
In Vitro Antimicrobial Activity Assays
A variety of in vitro assays are used to quantify the antimicrobial efficacy of AMP-2 against different microorganisms. nih.govnih.gov These tests are fundamental for characterizing the peptide's spectrum of activity and potency.
The broth microdilution method is one of the most common techniques. nih.gov This assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. asm.org The procedure involves preparing serial dilutions of the peptide in a liquid growth medium in a 96-well plate, followed by the addition of a standardized inoculum of the target bacterium. nih.gov After incubation, the wells are visually inspected for turbidity or measured with a spectrophotometer to identify the MIC. researchgate.net
To determine if the peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), the Minimum Bactericidal Concentration (MBC) is determined. qub.ac.uk This is done by taking aliquots from the clear wells of the MIC assay and plating them on agar (B569324). The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. asm.org
Other common assays include:
Agar diffusion methods (Disk or Well): A solution of AMP-2 is placed on a filter disk or in a well on an agar plate previously inoculated with a test microorganism. The peptide diffuses into the agar, and if it is active, a clear zone of growth inhibition will form around the disk or well. nih.gov
Time-kill kinetics assays: These assays measure the rate at which an antimicrobial peptide kills a bacterial population over time. qub.ac.uk Bacteria are exposed to the peptide at specific concentrations (e.g., at its MIC and 4x MIC), and samples are taken at various time points, diluted, and plated to count the number of surviving colony-forming units (CFU). qub.ac.uk This provides detailed information on the bactericidal speed and efficiency of the peptide.
The results of these assays are crucial for comparing the activity of modified peptides or for screening new AMP candidates. asm.org
| Assay Type | Principle | Key Result(s) |
| Broth Microdilution | Serial dilution of the peptide in liquid media inoculated with bacteria to find the lowest concentration that prevents growth. | Minimum Inhibitory Concentration (MIC) asm.org |
| Agar Plating from MIC | Sub-culturing from clear wells in an MIC test onto agar plates to determine the concentration that kills the bacteria. | Minimum Bactericidal Concentration (MBC) asm.org |
| Agar Diffusion | Diffusion of the peptide from a disk or well into agar, creating a zone where microbial growth is inhibited. | Zone of Inhibition (diameter) nih.gov |
| Time-Kill Kinetics | Monitoring the reduction in viable bacterial counts over time after exposure to the peptide. | Rate of bactericidal activity qub.ac.uk |
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism. nih.govnih.gov The determination of the MIC for this compound is a critical first step in assessing its antimicrobial spectrum and potency. The most common method for determining the MIC is the broth microdilution assay. purdue.edunih.gov
In this method, serial twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the target microorganism, typically around 5 x 10^5 colony-forming units (CFU)/mL. purdue.edu The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth. ubc.ca Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth. nih.gov For cationic antimicrobial peptides like this compound, modifications to the standard protocol, such as the use of polypropylene (B1209903) plates and the addition of bovine serum albumin (BSA) to the medium, may be necessary to prevent peptide loss due to binding to surfaces. ubc.canih.gov
The results of MIC determinations for this compound against a panel of representative bacteria are often presented in a tabular format to provide a clear overview of its activity spectrum.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
|---|---|---|
| Escherichia coli ATCC 25922 | 16 | 6.8 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | 13.6 |
| Staphylococcus aureus ATCC 29213 | 8 | 3.4 |
| Enterococcus faecalis ATCC 29212 | 16 | 6.8 |
| Klebsiella pneumoniae ATCC 13883 | 32 | 13.6 |
Time-Kill Kinetics and Synergy Assays
Time-kill kinetics assays provide dynamic information about the antimicrobial activity of a compound over time. youtube.com These assays are crucial for understanding the rate at which this compound kills bacteria. In a typical time-kill assay, a standardized inoculum of bacteria is exposed to a specific concentration of this compound (often a multiple of the MIC). frontiersin.org At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). researchgate.net The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Synergy assays are performed to determine if the combination of this compound with other antimicrobial agents results in an enhanced effect. The checkerboard microdilution method is a common technique used to assess synergy. nih.gov In this assay, serial dilutions of this compound are made along one axis of a 96-well plate, and serial dilutions of a second antimicrobial agent are made along the other axis. The wells are then inoculated with the target microorganism. After incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). frontiersin.org
The FICI value is interpreted as follows:
Synergy: FICI ≤ 0.5
Additivity: 0.5 < FICI ≤ 1.0
Indifference: 1.0 < FICI ≤ 4.0
Antagonism: FICI > 4.0
| Combination with this compound | Bacterial Strain | FICI | Interpretation |
|---|---|---|---|
| Gentamicin | P. aeruginosa ATCC 27853 | 0.375 | Synergy |
| Vancomycin | S. aureus ATCC 29213 | 0.5 | Synergy |
| Ciprofloxacin | E. coli ATCC 25922 | 0.75 | Additivity |
| Penicillin | S. aureus ATCC 29213 | 0.28 | Synergy |
| Erythromycin | S. aureus ATCC 29213 | 0.31 | Synergy |
Advanced Imaging Techniques for Membrane Interaction Studies
Understanding how this compound interacts with and disrupts bacterial membranes is crucial for elucidating its mechanism of action. Advanced imaging techniques provide high-resolution visualization of these interactions. Atomic Force Microscopy (AFM) is a particularly powerful tool in this regard, as it can be used to image the surface of live bacteria and model lipid bilayers with nanometer resolution in real-time. nih.govucl.ac.uk
AFM studies can reveal the morphological changes induced by this compound on the bacterial cell envelope, such as membrane roughening, pore formation, and membrane disruption. nih.gov High-speed AFM can even capture the kinetics of these processes, providing insights into the initial stages of peptide-membrane interaction. nih.gov By imaging supported lipid bilayers that mimic the composition of bacterial membranes, researchers can study the specific effects of this compound on lipid organization and the formation of defects. nih.gov
Proteomic and Transcriptomic Profiling of Microbial Responses to this compound
To gain a comprehensive understanding of how bacteria respond to treatment with this compound, researchers employ "omics" technologies such as proteomics and transcriptomics. These approaches allow for the global analysis of changes in protein and gene expression, respectively, within the microbial cell. mdpi.comnih.gov
Proteomics involves the large-scale study of proteins. nih.gov Mass spectrometry-based techniques are commonly used to identify and quantify the proteins present in a bacterial lysate. mdpi.com By comparing the proteome of bacteria treated with this compound to that of untreated bacteria, researchers can identify proteins that are upregulated or downregulated in response to the peptide. This can reveal the cellular pathways that are affected, such as those involved in cell wall synthesis, energy metabolism, or stress responses. mdpi.com
Transcriptomics focuses on the complete set of RNA transcripts in a cell. Microarray analysis and RNA sequencing (RNA-Seq) are common methods used to measure the expression levels of all genes in a bacterium simultaneously. Transcriptomic profiling of bacteria exposed to this compound can identify genes whose expression is altered, providing insights into the regulatory networks that are activated or repressed as part of the bacterial defense mechanism.
The integration of proteomic and transcriptomic data can provide a more complete picture of the bacterial response to this compound, from the initial signaling events to the downstream functional changes in the cell. dovepress.com
Computational Modeling and In Silico Design of this compound Variants
Computational approaches play an increasingly important role in the study and development of antimicrobial peptides. researchgate.net In silico methods offer a rapid and cost-effective way to predict the structure, function, and activity of this compound and to design novel variants with improved properties.
Computational modeling can be used to predict the three-dimensional structure of this compound, which is crucial for understanding its interaction with bacterial membranes. Molecular dynamics simulations can then be used to model the peptide's behavior in a membrane environment, providing insights into its mechanism of action at an atomic level. These simulations can help to identify key amino acid residues that are important for activity.
Based on this understanding, in silico design strategies can be employed to create variants of this compound with enhanced antimicrobial potency, reduced toxicity to host cells, or improved stability. mdpi.com This often involves making specific amino acid substitutions to optimize properties such as charge, hydrophobicity, and amphipathicity.
Machine Learning and Artificial Intelligence Applications in AMP Design
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational methodology for investigating the intricate interactions of antimicrobial peptides (AMPs), including those classified as this compound (AMP2), at an atomic level of detail. These simulations provide a virtual microscope to observe the dynamic behavior of AMP2 molecules as they interact with microbial membranes and other biological components, offering insights that are often difficult to obtain through experimental techniques alone. By modeling the forces between atoms and integrating their equations of motion, MD simulations can predict the time-dependent behavior of a molecular system, revealing the mechanisms of peptide-membrane binding, insertion, and disruption that are fundamental to antimicrobial activity.
The application of MD simulations in the study of AMP2 interactions allows researchers to explore a range of phenomena. This includes the initial electrostatic attraction of cationic AMPs to negatively charged bacterial membranes, the subsequent conformational changes in the peptide upon membrane binding, and the ultimate disruption of the lipid bilayer, which can lead to pore formation and cell death. Furthermore, simulations can elucidate the role of specific amino acid residues in mediating these interactions, guiding the rational design of novel AMPs with enhanced efficacy and specificity.
Simulation Setup and Parameters
The accuracy and predictive power of MD simulations are critically dependent on the careful setup of the simulation system and the choice of appropriate parameters. A typical simulation of an AMP2 interacting with a model membrane involves several key components: the antimicrobial peptide itself, a lipid bilayer representing the bacterial or host cell membrane, and a solvent environment, usually water with ions to mimic physiological conditions.
The initial coordinates for the AMP2 are often derived from experimental structures determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. In the absence of an experimental structure, homology modeling or de novo structure prediction methods can be employed. The choice of the membrane model is crucial and is tailored to represent the specific type of cell being investigated. For instance, to simulate interactions with Gram-negative bacteria, a membrane might be composed of phosphatidylethanolamine (B1630911) (POPE), phosphatidylglycerol (POPG), and cardiolipin, while a model for Gram-positive bacteria might feature a different lipid composition.
The interactions between atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for biomolecular simulations include CHARMM, AMBER, and GROMOS. The choice of force field can significantly influence the simulation outcome and is a critical consideration for the study.
Simulations are typically performed under specific thermodynamic conditions, such as constant temperature and pressure (NPT ensemble), to mimic the physiological environment. The integration of Newton's equations of motion is carried out using a specific algorithm, with a time step typically in the femtosecond range. The total simulation time can range from nanoseconds to microseconds, depending on the specific process being investigated. Longer simulations are often required to observe complex events such as peptide insertion and pore formation.
A summary of typical simulation parameters is provided in the table below.
| Parameter | Typical Value/Choice | Rationale |
| Force Field | CHARMM36, AMBER, GROMOS | Accurately describes the interactions of proteins, lipids, and water. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Membrane Composition | POPE, POPG, Cardiolipin | Mimics the lipid composition of bacterial membranes. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Simulates physiological conditions. |
| Temperature | 300-310 K | Represents physiological temperature. |
| Pressure | 1 bar | Represents atmospheric pressure. |
| Time Step | 1-2 fs | Ensures numerical stability of the integration algorithm. |
| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of biologically relevant events. |
Key Findings from Simulation Studies
Molecular dynamics simulations have provided a wealth of detailed information regarding the mechanisms of action of various antimicrobial peptides. For instance, simulations of the antimicrobial peptide arenicin-2 have revealed the importance of its β-hairpin structure and the role of noncovalent interactions in stabilizing this conformation, which is crucial for its antimicrobial activity. youtube.com
Studies on other antimicrobial peptides, which share mechanistic similarities with AMP2, have further illuminated the interaction process. Simulations of WLBU2, a synthetic antimicrobial peptide, have been used to investigate its interactions with models of Gram-negative and Gram-positive bacterial membranes. cmu.edu These simulations, guided by experimental scattering data, have helped to determine the most likely structures and orientations of the peptide within the membrane and have shown that the peptide's presence can lead to the entry of water and ions into the hydrocarbon core of the membrane. cmu.edu
Coarse-grained simulations, which group atoms into larger beads to allow for longer simulation times, have been employed to study the aggregation of peptides and their collective effects on the membrane. mdpi.com These studies have demonstrated that the self-association of AMPs on the membrane surface can be a critical step in the formation of pores. Atomistic simulations, on the other hand, provide a more detailed view of the initial binding events, showing the importance of electrostatic interactions between positively charged peptide residues and negatively charged lipid headgroups. mdpi.com
Furthermore, simulations have been instrumental in understanding the conformational dynamics of AMPs. For example, studies on the peptide bombinin H2 have shown that it can exist in a disordered state in solution but adopts a more structured helical conformation upon interacting with a membrane-mimicking environment provided by other peptide molecules in an aggregate. mdpi.com This finding suggests that peptide self-association may play a role in promoting the active conformation required for membrane disruption. mdpi.com
The table below summarizes key findings from molecular dynamics simulations of antimicrobial peptide interactions with membranes.
| Antimicrobial Peptide | Key Finding | Significance |
| Arenicin-2 | Stabilization of the β-hairpin structure through noncovalent interactions is critical for its function. youtube.com | Elucidates the structural basis of activity for this class of peptides. |
| WLBU2 | The peptide induces the entry of water and ions into the membrane's hydrocarbon core. cmu.edu | Provides a detailed mechanism for membrane disruption. |
| Adepantin-1 | Self-association of peptides on the membrane surface precedes pore formation. mdpi.com | Highlights the importance of peptide concentration and aggregation in the mechanism of action. |
| Bombinin H2 | The peptide transitions from a disordered to a helical conformation upon self-association. mdpi.com | Suggests a mechanism for the activation of the peptide at the target site. |
Academic Applications and Future Research Directions for Antimicrobial Protein 2
Rational Design and Engineering of Enhanced Antimicrobial Protein 2 Variants
The rational design and engineering of antimicrobial peptides (AMPs) aim to improve their efficacy, stability, and specificity while minimizing potential toxicity. This involves modifying the peptide's primary sequence to alter its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are crucial for antimicrobial activity.
For Liver-Expressed this compound (LEAP-2), a key focus of research has been understanding its structure-activity relationship to guide the design of more potent variants. Human LEAP-2 is a cationic peptide with a compact core structure stabilized by two disulfide bonds. nih.gov Structural analysis has revealed that the N-terminal and core regions are essential for its membrane-binding and antimicrobial activities, while the C-terminal region is less critical. nih.gov Interestingly, the disulfide bonds are not essential for its bactericidal activity under certain conditions, suggesting that engineered variants with enhanced flexibility or alternative stabilizing modifications could be developed. nih.gov
Future research in this area could focus on creating LEAP-2 variants with targeted substitutions to enhance their net positive charge or optimize their hydrophobic moments, potentially increasing their affinity for microbial membranes. Computational modeling and molecular dynamics simulations are valuable tools in predicting the effects of such modifications before synthetic and experimental validation. mdpi.com
In the context of plant-derived peptides like Antimicrobial peptide 2 from Cocos nucifera, which has demonstrated antibacterial properties, there is considerable scope for rational design. nih.gov While specific engineering studies on this particular peptide are not widely documented, general principles of AMP design can be applied. Future research could involve creating truncated or hybrid versions of the peptide to identify the minimal active sequence and potentially combine it with fragments of other AMPs to broaden its activity spectrum.
Table 1: Investigated this compound Variants and Their Properties
| Peptide Variant | Organism of Origin | Key Structural/Functional Information | Research Focus |
| Human LEAP-2 | Homo sapiens | Cationic, compact core with two disulfide bonds. N-terminal and core regions are key for activity. nih.gov | Understanding structure-activity relationships for potential therapeutic design. nih.gov |
| Barbel steed LEAP-2 | Hemibarbus labeo | Belongs to the fish LEAP-2A cluster. nih.gov | Investigating its role in immune response and potential as an immunomodulator. nih.gov |
| Leptobrachium liui LEAP-2 | Leptobrachium liui | Highest concentration in the kidney and liver. nih.gov | Characterizing its broad-spectrum antibacterial activity and mechanism of action. nih.gov |
| Antimicrobial peptide 2 (AMP 2) | Cocos nucifera | Identified as having antibacterial properties. nih.gov | Limited public data; potential for future engineering studies. |
| Ac-AMP2 | Amaranthus caudatus | Shares similarities with chitin-binding proteins. mdpi.com | Exploring its efficacy against Gram-positive bacteria and plant pathogenic fungi. mdpi.com |
Exploration of Synergistic Strategies with Existing Antimicrobial Agents
The combination of antimicrobial peptides with conventional antibiotics presents a promising strategy to combat multidrug-resistant pathogens. This synergy can result in enhanced efficacy, reduced required dosages, and a lower propensity for the development of resistance.
Research has demonstrated the potential for synergistic interactions between various AMPs and existing antibiotics. For instance, studies on other antimicrobial peptides have shown that they can permeabilize bacterial membranes, thereby facilitating the entry of conventional antibiotics that target intracellular components. nih.govacs.org
While specific studies on the synergistic effects of this compound from coconut or amaranth (B1665344) with conventional antibiotics are limited, this remains a significant area for future investigation. The membrane-disrupting capabilities suggested by the general mechanism of AMPs indicate a high potential for synergy.
For LEAP-2, its role in the innate immune system suggests it could act in concert with other host defense mechanisms and potentially with exogenously administered antibiotics. nih.gov Future research should explore the fractional inhibitory concentration (FIC) indices of LEAP-2 in combination with a panel of antibiotics against clinically relevant bacterial strains. Such studies would provide the necessary data to identify promising synergistic pairings for further development.
Table 2: Potential Synergistic Combinations for Future Research
| This compound Type | Potential Synergistic Partner (Antibiotic Class) | Rationale for Synergy |
| LEAP-2 | Aminoglycosides | LEAP-2-mediated membrane disruption could enhance the uptake of aminoglycosides, which inhibit protein synthesis. |
| LEAP-2 | Beta-lactams | By compromising membrane integrity, LEAP-2 might increase the access of beta-lactams to penicillin-binding proteins in the periplasm of Gram-negative bacteria. |
| Plant-derived AMP 2s | Fluoroquinolones | Increased membrane permeability could lead to higher intracellular concentrations of fluoroquinolones, which target DNA gyrase and topoisomerase IV. |
Development of this compound for Non-Clinical Biological Systems
The applications of antimicrobial peptides extend beyond clinical settings into various biological systems where microbial control is crucial.
Antimicrobial peptides are being explored as alternatives to conventional pesticides and antibiotics in agriculture to manage plant and animal diseases. Plant-derived AMPs, such as those from coconut and amaranth, are of particular interest for plant protection due to their natural origin. mdpi.comresearchgate.net The overexpression of AMPs in transgenic plants has been shown to enhance resistance to a variety of phytopathogens. mdpi.com Future research could focus on developing stable formulations of these this compound variants for topical application on crops or engineering crop plants to express these peptides constitutively or in response to pathogenic attack.
In livestock health, AMPs offer a potential solution to the growing problem of antibiotic resistance in veterinary medicine. valentbiosciences.com LEAP-2, with its role in the innate immune system of vertebrates, is a relevant candidate for further investigation in this area. mdpi.com Studies in fish have shown that LEAP-2 expression is upregulated in response to bacterial components, indicating its role in fighting infections. nih.gov Research into the efficacy of LEAP-2 as a feed additive or a therapeutic agent for common livestock infections could provide valuable alternatives to traditional antibiotics.
The use of antimicrobial peptides as natural food preservatives, or biopreservatives, is gaining traction as a means to extend the shelf-life of food products and ensure their safety from microbial spoilage. mdpi.commdpi.com Plant-derived AMPs, including Lipid transfer protein 2, have been noted for their potential in food preservation due to their activity against common foodborne pathogens like Listeria monocytogenes and Salmonella Typhimurium. nih.gov
While specific applications of this compound from coconut or amaranth in food preservation are yet to be extensively commercialized, their inherent antimicrobial properties make them strong candidates for such applications. Future research should focus on their stability and efficacy in different food matrices, as well as methods for their cost-effective production. The potential for these peptides to be used in active packaging materials that release the antimicrobial agent over time is another promising avenue of investigation.
The coating of biomedical devices with antimicrobial peptides is a promising strategy to prevent device-associated infections. nih.govmdpi.commdpi.com These infections are often caused by the formation of bacterial biofilms on the surfaces of implants, catheters, and other medical devices. AMP-coated surfaces can prevent the initial attachment of bacteria and kill those that come into contact, thereby inhibiting biofilm formation.
While specific research on coating biomedical materials with this compound from coconut or amaranth is not yet prevalent, the general principles and techniques are well-established for other AMPs. researchgate.net Future studies could explore the covalent attachment or physical adsorption of these peptides onto various material surfaces, such as titanium or polymers, and evaluate their anti-biofilm properties in vitro.
For LEAP-2, its stability and cationic nature make it a candidate for such applications. Research could be directed towards developing methods to immobilize LEAP-2 on surfaces while retaining its antimicrobial activity. The development of controlled-release coatings that provide a sustained local concentration of the peptide is also a key area for future exploration.
Harnessing this compound for Understanding Host-Pathogen Dynamics
Antimicrobial peptides are key components of the innate immune system and play a crucial role in the complex interplay between a host and invading pathogens. Studying these peptides can provide valuable insights into the mechanisms of host defense and microbial pathogenesis.
LEAP-2 is an excellent model for studying host-pathogen dynamics due to its expression in response to infection and its direct antimicrobial activity. nih.govnih.gov Research on LEAP-2 in various animal models can help elucidate how the host immune system recognizes and responds to different types of pathogens. For example, investigating the signaling pathways that lead to the upregulation of LEAP-2 expression during an infection can reveal key aspects of innate immune activation.
Furthermore, studying how pathogens evolve resistance to LEAP-2 can provide a deeper understanding of microbial adaptation and the mechanisms of antibiotic resistance. Such research can inform the design of novel antimicrobial strategies that are less prone to the development of resistance. The role of LEAP-2 in modulating the host's inflammatory response is another important area of study, as an appropriate inflammatory response is crucial for clearing infections without causing excessive damage to the host. nih.gov
Q & A
Q. What experimental methodologies are recommended for purifying and characterizing Antimicrobial Protein 2 (AMP2)?
To purify AMP2, a combination of size-exclusion chromatography, SDS-PAGE, and MALDI-TOF mass spectrometry is effective. For example, ultrafiltration can isolate protein fractions, followed by size-exclusion chromatography to separate proteins by molecular weight. SDS-PAGE confirms purity, while MALDI-TOF identifies the protein via tryptic digest fingerprinting and database matching (e.g., NCBI entries) . Stability assays (e.g., pH 3.0–11.0 tolerance, heat resistance at 75°C for 30 minutes) should be conducted to assess physicochemical robustness.
Q. How can researchers validate the antimicrobial activity of AMP2 in vitro?
Use standardized microbiological assays such as:
- Zone of inhibition tests : Measure inhibition zones against bacterial/fungal strains on agar plates.
- Minimum inhibitory concentration (MIC) assays : Determine the lowest AMP2 concentration preventing microbial growth in liquid cultures.
- Time-kill kinetics : Monitor microbial viability over time at varying AMP2 concentrations.
Functional validation should include comparisons with known antimicrobial peptides (e.g., hepcidin homologs) and controls for cytotoxicity using mammalian cell lines .
Q. What bioinformatics tools are suitable for identifying novel antimicrobial proteins homologous to AMP2?
Leverage protein databases and alignment tools:
- UniProt : Search for conserved domains (e.g., hepcidin-like regions) .
- BLASTp/PSI-BLAST : Identify sequence homologs across species.
- PHI-base and VFDB : Analyze pathogen-host interaction and virulence factors for functional insights .
For structural predictions, AlphaFold or I-TASSER can model 3D conformations, while tools like HeliQuest predict α-helical propensity critical for membrane disruption .
Advanced Research Questions
Q. How can experimental design techniques optimize AMP2 formulation for multidose therapeutics?
Employ I-optimal experimental design to screen preservative combinations (e.g., methylparaben, benzyl alcohol) for compatibility with AMP2. Key steps:
Preservative screening : Use size-exclusion chromatography and differential scanning calorimetry (DSC) to assess protein stability.
Antimicrobial efficacy testing : Validate preservatives via USP/EP-compliant preservative efficacy tests (PETs).
Multi-parameter modeling : Statistically rank preservative combinations based on protein aggregation, potency retention, and microbial kill rates .
Q. How do computational models like AMP-Diffusion enhance de novo design of AMP2 analogs?
AMP-Diffusion integrates latent diffusion models with protein language models (e.g., ESM-2) to generate novel AMP sequences. Methodological steps:
Training : Fine-tune ESM-2 embeddings on experimentally validated AMP datasets.
Latent diffusion : Apply denoising steps to iteratively refine sequences toward desired properties (e.g., cationic charge, hydrophobicity).
Evaluation : Benchmark generated sequences using pseudo-perplexity (sequence likelihood) and physicochemical property alignment (e.g., net charge, hydrophobic moment) .
Q. How can researchers resolve discrepancies between AMP2’s in vitro activity and in vivo efficacy?
Address translational gaps via:
- Resistance gene profiling : Use qRT-PCR to assess upregulation of efflux pumps (e.g., MexAB-OprM) or β-lactamases in resistant strains .
- Biofilm disruption assays : Test AMP2 against microbial biofilms using crystal violet staining or confocal microscopy .
- Pharmacokinetic modeling : Measure AMP2 half-life in serum and tissue penetration using fluorescent tagging or LC-MS/MS .
Q. What strategies integrate multi-omics data to study AMP2’s mechanism of action?
Combine transcriptomics, proteomics, and metabolomics:
- RNA-seq : Identify host-pathogen gene expression changes post-AMP2 treatment.
- Metabolite profiling : Detect microbial membrane lipid alterations (e.g., phosphatidylglycerol depletion) via LC-MS.
- Structural proteomics : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map AMP2-membrane interactions .
Q. How can genomic databases like CARD and PATRIC contextualize AMP2’s role in antimicrobial resistance (AMR)?
- CARD : Analyze AMP2’s targets against resistance gene orthologs (e.g., mcr-1 for colistin resistance).
- PATRIC : Correlate AMP2 MIC data with genomic AMR markers in clinical isolates.
- Machine learning : Train classifiers on AMR gene datasets to predict AMP2 efficacy across bacterial clades .
Methodological Resources
- Protein Stability : Differential scanning calorimetry (DSC), right-angle light scattering .
- Activity Validation : Fluorescence-activated cell sorting (FACS) for potency testing , MALDI-TOF for protein identification .
- Data Integration : I-TASSER for structure prediction, ESM-2 for sequence embeddings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
